Y-33075 dihydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHAVRPVZNMGT-YQFADDPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609036 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-44-4 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Y-33075 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor
For Immediate Release
[City, State] – [Date] – Y-33075 dihydrochloride, a highly selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is a promising molecule in therapeutic research. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Selective ROCK Inhibition
This compound exerts its biological effects primarily through the potent and selective inhibition of ROCK.[1][2][3][4][5] It is a derivative of Y-27632 but demonstrates significantly greater potency.[2][4] The core of its action lies in its ability to interfere with the RhoA/ROCK signaling pathway, a critical regulator of cellular contraction, motility, proliferation, and apoptosis.
The RhoA GTPase, upon activation, stimulates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity. Concurrently, ROCK directly phosphorylates MLC.[6][7] Both actions lead to an increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin-myosin stress fibers and subsequently enhances cellular contraction.[1][6][7]
Y-33075 intervenes by directly inhibiting the kinase activity of ROCK. This prevents the phosphorylation of both MYPT1 and MLC, leading to a decrease in p-MLC levels and a reduction in actomyosin-driven cellular contraction.[1]
Quantitative Analysis of Y-33075 Potency and Selectivity
Y-33075 exhibits high potency against ROCK, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for ROCK over other kinases is a key characteristic, minimizing off-target effects.
| Target Kinase | Y-33075 IC50 | Y-27632 IC50 | Fold Difference (Y-27632 / Y-33075) | Reference |
| ROCK | 3.6 nM | - | - | [1][2][4][5][8] |
| ROCK2 | 3.6 nM | - | - | [8] |
| Protein Kinase C (PKC) | 0.42 µM (420 nM) | 9.0 µM | 21.4 | [2][5][8] |
| Calcium/calmodulin-dependent protein kinase II (CaMKII) | 0.81 µM (810 nM) | 26 µM | 32.1 | [2][5][8] |
Table 1: Comparative IC50 values of Y-33075 and Y-27632 against various kinases.
The data clearly indicates that Y-33075 is substantially more potent than Y-27632 in inhibiting not only ROCK but also PKC and CaMKII. However, the selectivity for ROCK remains significant, with IC50 values for PKC and CaMKII being 117-fold and 225-fold higher than for ROCK, respectively.[2][5]
Downstream Cellular Effects and Experimental Evidence
The inhibitory action of Y-33075 on the ROCK pathway translates into several observable cellular effects, which have been quantified in various experimental models.
Inhibition of Cellular Contraction
In studies using human (TWNT-4) and murine (FVB/NJ) hepatic stellate cells (HSCs), Y-33075 demonstrated a dose-dependent reduction in cell contraction.
| Cell Line | Y-33075 Concentration | Effect on Contraction | Y-27632 Concentration for Similar Effect | Reference |
| TWNT-4 (human HSC) | 100 nM - 10 µM | Significant inhibition | 1 µM - 10 µM | [6][9] |
| FVB/NJ (murine HSC) | 1 µM - 10 µM | Significant inhibition | 1 µM and above | [6] |
Table 2: Effect of Y-33075 on Hepatic Stellate Cell Contraction.
Notably, Y-33075 was found to be at least 10-fold more potent than Y-27632 in inhibiting the contraction of TWNT-4 cells.[6][9][10] This effect is directly linked to the reduction in p-MLC levels, which was observed at Y-33075 concentrations as low as 10 nM.[6][9]
Effects on Cell Proliferation and Migration
Y-33075 has also been shown to influence cell proliferation and migration. In HSCs, it significantly decreased proliferation at concentrations of 100 nM and above.[9] Interestingly, while it decreased contraction, it unexpectedly increased the migration of primary mouse HSCs.[6][10]
| Cell Line | Y-33075 Concentration | Effect on Proliferation | Reference |
| TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Significant decrease | [9] |
| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | Reduced proliferation | [9] |
Table 3: Effect of Y-33075 on Hepatic Stellate Cell Proliferation.
Neuroprotection and Axonal Regeneration
Beyond its effects on cell contraction and proliferation, Y-33075 has demonstrated significant neuroprotective properties. In a model of optic nerve damage in cats, Y-33075 (10 and 100 µM) promoted axonal regeneration.[8] Furthermore, in an ex-vivo retinal explant model, 50 µM Y-33075 significantly increased the survival of retinal ganglion cells (RGCs) and reduced microglial inflammatory responses.[11] It was found to be more effective than other ROCK inhibitors like Y-27632 and H-1152 in this regard.[11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism and experimental approaches, the following diagrams have been generated using Graphviz.
Y-33075 Mechanism of Action Signaling Pathway.
General Experimental Workflow for Y-33075 Studies.
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies employed in the cited studies to investigate the effects of Y-33075.
Cell Culture and Treatment
-
Cell Lines: Immortalized human hepatic stellate cells (TWNT-4) and primary murine hepatic stellate cells (from FVB/NJ mice) are commonly used.[6][7][10][12] For neuroprotection studies, retinal ganglion cells (RGCs) are cultured.[2][5][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum (FCS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Treatment: this compound is dissolved in a suitable solvent (e.g., PBS or DMSO) to create a stock solution.[6][8] This stock is then diluted in the cell culture medium to achieve the desired final concentrations (ranging from 10 nM to 100 µM) for treating the cells.[6][7][12] Incubation times typically range from 1 to 24 hours.[1][6][7][12]
Contraction Assay (Collagen Gel)
-
Preparation: A solution of collagen, culture medium, and cells is prepared and dispensed into culture plates.
-
Polymerization: The collagen gels are allowed to polymerize at 37°C.
-
Treatment: The gels are detached from the well sides, and the medium is replaced with fresh medium containing different concentrations of Y-33075 or a vehicle control.
-
Measurement: The area of the collagen gel is measured at various time points (e.g., 24 hours) to quantify the degree of contraction.[6][10][12]
Western Blotting
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MLC, total MLC, α-SMA, GAPDH).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[6][10]
Proliferation Assay (BrdU)
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with Y-33075 for a specified duration.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, is added to the wells and incorporated into the DNA of proliferating cells.
-
Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is measured using a microplate reader, with the intensity of the signal being proportional to the amount of cell proliferation.[9][10]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent due to its highly potent and selective inhibition of ROCK. Its mechanism of action, centered on the disruption of the RhoA/ROCK signaling pathway, leads to a significant reduction in cellular contraction and has profound effects on cell proliferation, migration, and survival. The quantitative data and experimental evidence presented in this guide underscore its superior potency compared to other ROCK inhibitors like Y-27632 and highlight its potential in various research areas, including liver fibrosis and neurodegenerative diseases. Further investigation into the multifaceted effects of Y-33075 is warranted to fully elucidate its therapeutic promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Y-33075 Dihydrochloride: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1][2] This small molecule has garnered significant interest within the research and drug development communities for its potential therapeutic applications in a range of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. Its primary mechanism of action lies in the competitive inhibition of the ATP-binding site of ROCK, which in turn modulates a cascade of downstream signaling events crucial for various cellular functions. This technical guide provides an in-depth overview of the core downstream signaling targets of Y-33075, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: ROCK Inhibition
Y-33075 is a significantly more potent inhibitor of ROCK than the widely studied Y-27632.[3][4][5][6][7] The primary targets of Y-33075 are the two isoforms of ROCK, ROCK1 and ROCK2. Inhibition of these kinases disrupts their ability to phosphorylate downstream substrates, leading to a variety of cellular effects.
Quantitative Potency and Selectivity
The inhibitory activity of Y-33075 has been quantified against several kinases, highlighting its selectivity for ROCK.
| Kinase | IC50 (Y-33075) | IC50 (Y-27632) | Reference |
| ROCK | 3.6 nM | Not specified in provided context | [1][2] |
| Protein Kinase C (PKC) | 0.42 µM | 9.0 µM | [1][2] |
| Calmodulin-dependent protein kinase II (CaMKII) | 0.81 µM | 26 µM | [1][2] |
Table 1: Comparative IC50 values of Y-33075 and Y-27632 against ROCK, PKC, and CaMKII.
Key Downstream Signaling Pathways and Targets
The inhibition of ROCK by Y-33075 instigates a series of changes in downstream signaling pathways that regulate cell structure, motility, and gene expression.
Caption: Downstream signaling cascade initiated by Y-33075 inhibition of ROCK.
Myosin Light Chain (MLC) Phosphorylation
One of the most well-established downstream effects of ROCK inhibition is the modulation of Myosin Light Chain (MLC) phosphorylation. ROCK directly phosphorylates and inactivates the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), an enzyme responsible for dephosphorylating MLC.[8][9][10][11] By inhibiting ROCK, Y-33075 prevents the inactivation of MLCP, leading to increased MLC dephosphorylation and subsequent reduction in smooth muscle contraction and stress fiber formation.[3][4][5][6][7]
Quantitative Effects on Contraction:
| Cell Line | Y-33075 Concentration | Effect on Contraction | Reference |
| Human TWNT-4 HSCs | 100 nM - 10 µM | Significant, dose-dependent reduction | [3] |
| Murine FVB/NJ HSCs | 1 µM, 10 µM | Significant reduction | [3] |
Table 2: Effect of Y-33075 on Hepatic Stellate Cell (HSC) Contraction.
LIM Kinase (LIMK) and Cofilin
ROCK can directly phosphorylate and activate LIM kinase (LIMK).[12][13][14] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[15] This leads to the stabilization of actin filaments. By inhibiting the ROCK/LIMK pathway, Y-33075 can lead to an increase in active, dephosphorylated cofilin, thereby promoting actin filament dynamics.
Moesin and ERM Proteins
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is another direct substrate of ROCK.[3][16] ERM proteins are crucial for linking the actin cytoskeleton to the plasma membrane.[17][18] Phosphorylation of moesin by ROCK is essential for its activation. Y-33075 treatment has been shown to reduce the phosphorylation of moesin in hepatic stellate cells.[3] While some studies suggest ROCK is not directly involved in the phosphorylation of all ERM proteins, its role in moesin phosphorylation is evident.[19][20][21]
Gene Expression
Y-33075 has been demonstrated to modulate the expression of several genes, particularly those involved in fibrosis and inflammation.
Effects on Gene and Protein Expression in Hepatic Stellate Cells:
| Target | Cell Line | Y-33075 Concentration | Effect | Reference |
| α-SMA (protein) | Human TWNT-4 HSCs | 10 µM | Significant decrease | [3] |
| α-SMA (protein) | Murine FVB/NJ HSCs | 10 µM | Decrease | [3] |
| Collagen 1a1 (protein) | Human TWNT-4 HSCs | 100 nM, 1 µM, 10 µM | Dose-dependent reduction | [3] |
| Collagen 1a1 (protein) | Murine FVB/NJ HSCs | 100 nM, 1 µM, 10 µM | Reduction | [3] |
| Col1a1 (mRNA) | Human TWNT-4 HSCs | 1 µM, 10 µM | Significant reduction | [5] |
| Col1a1 (mRNA) | Murine FVB/NJ HSCs | 1 µM | Significant reduction | [3] |
Table 3: Modulation of Fibrosis-Related Gene and Protein Expression by Y-33075.
Neuroprotective and Anti-inflammatory Effects in Retinal Explants:
In an ex-vivo retinal explant model, 50 µM Y-33075 was shown to inhibit the expression of M1 microglial markers and other inflammatory and apoptotic genes.[22]
| Gene | Effect of 50 µM Y-33075 |
| Tnfα | Inhibition |
| Il-1β | Inhibition |
| Nos2 | Inhibition |
| Gfap | Inhibition |
| Itgam | Inhibition |
| Cd68 | Inhibition |
| Casp3 | Reduction |
| Casp8 | Reduction |
| Ptgs2 (Ferroptosis marker) | Reduction |
Table 4: Downregulation of Inflammatory and Apoptotic Genes by Y-33075 in a Retinal Explant Model.[22]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Y-33075's downstream signaling targets.
Western Blotting for Protein Expression and Phosphorylation
Caption: A generalized workflow for Western blotting analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human TWNT-4 or murine FVB/NJ hepatic stellate cells) and culture until they reach the desired confluence. Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[3][5]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-MLC, anti-MLC, anti-α-SMA, anti-collagen 1a1, anti-phospho-Moesin, anti-Moesin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an appropriate detection reagent (e.g., enhanced chemiluminescence for HRP) and image the membrane using a chemiluminescence imager or fluorescent scanner.[16]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Following cell treatment with Y-33075, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with specific primers for the target genes (e.g., Col1a1, Pcna) and a housekeeping gene for normalization (e.g., 18s).[4]
-
Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the comparative Ct (ΔΔCt) method.
BrdU Proliferation Assay
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of Y-33075 for a specified period.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.
-
Substrate Reaction and Measurement: Add a substrate solution that reacts with the peroxidase to produce a colored product. Measure the absorbance of the solution using a microplate reader to quantify the amount of incorporated BrdU, which is proportional to the level of cell proliferation.[4][16]
Collagen Gel Contraction Assay
Protocol:
-
Gel Preparation: Prepare three-dimensional collagen matrices in a 24-well plate.
-
Cell Seeding: Seed hepatic stellate cells on top of the collagen gels.
-
Gel Detachment and Treatment: After the cells have attached, gently detach the gels from the sides of the wells. Add fresh culture medium containing different concentrations of Y-33075.
-
Image Acquisition and Analysis: Capture images of the gels at specified time points (e.g., 24 hours). Measure the area of the gels to quantify the degree of contraction. A smaller gel area indicates greater cell contraction.[3][5]
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes. Its high potency allows for effective inhibition of ROCK at low nanomolar concentrations, leading to significant downstream effects on key cellular targets such as Myosin Light Chain, LIM Kinase, and Moesin. The consequent modulation of the actin cytoskeleton, cell contractility, and gene expression underscores the therapeutic potential of Y-33075 in diseases characterized by aberrant ROCK signaling. The experimental protocols detailed herein provide a foundation for researchers to further explore the intricate downstream signaling networks affected by this potent inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myosin light-chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]
- 11. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific activation of LIM kinase 2 via phosphorylation of threonine 505 by ROCK, a Rho-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
- 16. journals.plos.org [journals.plos.org]
- 17. ERM proteins: head-to-tail regulation of actin-plasma membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ERM (ezrin/radixin/moesin) family: from cytoskeleton to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation of ERM proteins in vivo by Rho involves phosphatidyl-inositol 4-phosphate 5-kinase and not ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roles of p-ERM and Rho-ROCK signaling in lymphocyte polarity and uropod formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Y-33075 Dihydrochloride: A Potent Modulator of the RhoA-ROCK Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075 dihydrochloride, a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in cellular and physiological research. Its ability to modulate the RhoA-ROCK signaling pathway allows for the detailed investigation of this cascade's role in a myriad of cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis. This technical guide provides a comprehensive overview of Y-33075, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its effects in various biological systems.
Introduction to the RhoA-ROCK Pathway
The RhoA-ROCK signaling pathway is a central regulator of the actin cytoskeleton.[1] Activation of the small GTPase RhoA, often triggered by G protein-coupled receptors (GPCRs), leads to the activation of its downstream effector, ROCK. ROCK, a serine/threonine kinase existing in two isoforms (ROCK1 and ROCK2), phosphorylates numerous substrates, leading to a variety of cellular responses.[1][2][3] A key function of this pathway is the regulation of smooth muscle contraction through the inhibition of myosin light chain phosphatase (MLCP), which increases the phosphorylation of myosin light chain (MLC) and promotes actomyosin contraction.[4][5] This pathway is implicated in various physiological and pathological processes, including vascular tone, inflammation, fibrosis, and neuronal regeneration.[6][2]
This compound: Mechanism of Action
Y-33075 is a selective ROCK inhibitor, demonstrating significantly higher potency than the more commonly studied inhibitor, Y-27632.[2][3][7][8][9] It acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2.[2][3] By binding to the kinase domain of ROCK, Y-33075 prevents the phosphorylation of its downstream substrates, thereby attenuating the cellular effects of the RhoA-ROCK pathway.[2][8] This leads to outcomes such as smooth muscle relaxation, reduced cell contraction, and modulation of cell morphology and motility.[2][3][7]
Quantitative Inhibitory Data
The potency and selectivity of Y-33075 have been quantified in various studies. The following tables summarize the key inhibitory constants and comparative potencies.
Table 1: Inhibitory Activity of Y-33075 against various kinases
| Kinase | IC50 (nM) | Reference |
| ROCK | 3.6 | [7][10][11][12] |
| Protein Kinase C (PKC) | 420 | [7][11][12] |
| CaMKII | 810 | [7][11][12] |
Table 2: Comparative Potency of Y-33075 and Y-27632
| Parameter | Y-33075 | Y-27632 | Reference |
| ROCK IC50 | 3.6 nM | Not specified in provided context | [7][12] |
| PKC IC50 | 0.42 µM | 9.0 µM | [7][12] |
| CaMKII IC50 | 0.81 µM | 26 µM | [7][12] |
| p160ROCK Ki | < 0.005 µM | 0.14 µM | [2][13] |
| Potency in HSC Contraction | ~10-fold more potent | - | [2][3][8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental applications of Y-33075, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human hepatic stellate cells (TWNT-4), primary murine hepatic stellate cells (from FVB/NJ mice), and retinal ganglion cells (RGCs) are commonly used.[2][14]
-
Stock Solution: this compound is typically dissolved in phosphate-buffered saline (PBS) to create a stock solution, for example, at a concentration of 100 mM.[2]
-
Working Concentrations: For in vitro experiments, Y-33075 is used at concentrations ranging from 10 nM to 100 µM, depending on the cell type and the specific assay.[2][8][14] For instance, concentrations of 100 nM, 1 µM, and 10 µM are frequently used to assess dose-dependent effects on contraction, proliferation, and migration of hepatic stellate cells.[2][3][9] A concentration of 50 µM was found to be effective in promoting RGC survival.[14]
-
Incubation Time: A 24-hour incubation period is common for assessing the effects of Y-33075 on protein expression and cell behavior in hepatic stellate cells.[2][3][8]
Contraction Assay
-
Principle: This assay measures the ability of contractile cells, such as hepatic stellate cells, to contract a 3D collagen matrix.
-
Methodology:
-
Prepare collagen gels in culture plates.
-
Seed human TWNT-4 cells or primary murine HSCs onto the collagen gels.
-
Allow the cells to adhere.
-
Treat the cells with varying concentrations of Y-33075 (e.g., 100 nM, 1 µM, 10 µM) for 24 hours.[3]
-
Measure the diameter of the collagen gels at the end of the incubation period to quantify the degree of contraction.[2][8]
-
Proliferation Assay (BrdU Assay)
-
Principle: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
-
Methodology:
-
Culture human and murine HSCs in the presence of different concentrations of Y-33075.
-
Add BrdU to the culture medium.
-
Incubate to allow for BrdU incorporation.
-
Fix the cells and detect the incorporated BrdU using a specific antibody, typically through an ELISA-based method.[9]
-
Migration Assay (Wound Healing Assay)
-
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Methodology:
-
Grow a confluent monolayer of primary mouse HSCs.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treat the cells with Y-33075 or Y-27632 (e.g., 100 nM, 1 µM, 10 µM).
-
Monitor and capture images of the wound closure at different time points (e.g., 4, 8, and 24 hours).[2]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Methodology:
-
Incubate HSCs with Y-33075 for 24 hours.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies against target proteins such as α-smooth muscle actin (αSMA), collagen 1a1, phosphorylated Moesin (p-Moesin), and phosphorylated myosin light chain (p-MLC).[2][3]
-
Use a secondary antibody conjugated to a detection enzyme to visualize and quantify the protein bands.
-
Quantitative Real-Time PCR (RT-qPCR)
-
Principle: This method is used to measure the gene expression levels of specific target genes.
-
Methodology:
-
Incubate HSCs with Y-33075 for 24 hours.
-
Extract total RNA from the cells using a TRIzol-based method.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for target genes (e.g., Col1a1) and a reference gene (e.g., 18S rRNA) for normalization.[2]
-
Calculate the relative gene expression using the 2-ΔΔCT method.
-
In Vivo Administration
-
Ocular Administration: For studies on intraocular pressure and retinal ganglion cell regeneration, Y-33075 can be administered topically or via intravitreal injection.[7][11][15] For example, a 0.05% v/v topical application has been used in rabbits and monkeys.[11] Intravitreal injections can be used to achieve final concentrations of 10 µM or 100 µM in the vitreous body.[7]
Effects of Y-33075 in Different Biological Systems
Hepatic Stellate Cells (HSCs)
In both human and murine HSCs, Y-33075 has been shown to:
-
Significantly reduce cell contraction in a dose-dependent manner, with a potency approximately 10-fold higher than Y-27632.[2][3][8][9]
-
Decrease the expression of fibrotic markers such as collagen 1a1 and αSMA.[2][3]
-
Inhibit the phosphorylation of Moesin and MLC, key downstream targets of ROCK.[2][3]
-
Unexpectedly, increase cell migration in a wound-healing assay, suggesting a complex role of ROCK in cell motility.[2][8]
Ocular Tissues
Y-33075 has shown significant promise in ophthalmological research, particularly in the context of glaucoma:
-
Topical application of Y-33075 reduces intraocular pressure in rabbits and monkeys.[11][16]
-
It promotes the regeneration of crushed axons of retinal ganglion cells in a cat model of optic nerve damage.[11]
-
In rat retinal explants, 50 µM Y-33075 significantly increases the survival of RGCs.[14]
-
It exhibits neuroprotective and anti-inflammatory effects, reducing microglial activation and astrogliosis in retinal explants.[14]
Smooth Muscle
Consistent with its mechanism of action, Y-33075 inhibits the contraction of smooth muscle. For instance, at a concentration of 1 µM, it inhibits the histamine-evoked contraction of rabbit ciliary artery segments.[7][12]
Conclusion
This compound is a powerful and selective research tool for dissecting the multifaceted roles of the RhoA-ROCK signaling pathway. Its superior potency compared to other ROCK inhibitors makes it an invaluable asset for in vitro and in vivo studies. The comprehensive data and protocols presented in this guide are intended to facilitate the effective use of Y-33075 in advancing our understanding of cellular and physiological processes regulated by RhoA-ROCK signaling and in the development of novel therapeutic strategies for a range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 14. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Y-33075 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a significant pharmacological tool for investigating cellular processes regulated by the Rho/ROCK signaling pathway. Its greater potency compared to its predecessor, Y-27632, has made it a compound of interest in various research fields, including neuroprotection and glaucoma. This technical guide provides a comprehensive overview of the discovery, a detailed proposed chemical synthesis of Y-33075 dihydrochloride, and in-depth protocols for key biological assays to evaluate its efficacy. Quantitative data from various studies are summarized for comparative analysis.
Discovery and Rationale
Y-33075 was developed as a more potent analog of Y-27632, one of the first widely used ROCK inhibitors. The rationale for its development was to enhance the inhibitory activity against ROCK, thereby allowing for the use of lower concentrations in in vitro and in vivo studies, which in turn could reduce off-target effects. Y-33075 has demonstrated marked neuroprotective and anti-inflammatory effects, notably in preventing retinal ganglion cell (RGC) death, highlighting its therapeutic potential for conditions like glaucoma[1][2].
Chemical Synthesis of this compound
Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine (Intermediate A)
A plausible method for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine involves the reduction of a nitro-substituted precursor.
-
Starting Material: 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
-
Reaction: To a solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide in a suitable solvent such as acetic acid, add iron powder in portions at room temperature.
-
Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of (R)-4-(1-(Benzyloxycarbonylamino)ethyl)benzoic acid (Intermediate B)
This intermediate can be prepared by the protection of the amino group of (R)-4-(1-aminoethyl)benzoic acid.
-
Starting Material: (R)-4-(1-Aminoethyl)benzoic acid.
-
Reaction: Dissolve (R)-4-(1-aminoethyl)benzoic acid in a mixture of an organic solvent (e.g., dioxane or THF) and water containing a base (e.g., sodium carbonate or sodium hydroxide).
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH in the basic range.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (R)-4-(1-(benzyloxycarbonylamino)ethyl)benzoic acid.
Step 3: Amide Coupling of Intermediates A and B
-
Reaction: To a solution of (R)-4-(1-(benzyloxycarbonylamino)ethyl)benzoic acid (Intermediate B) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-amino-1H-pyrrolo[2,3-b]pyridine (Intermediate A) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-(benzyloxycarbonylamino)ethyl)benzamide.
Step 4: Cbz Deprotection to Yield Y-33075 (Free Base)
The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic conditions or by hydrogenolysis.
-
Acidic Deprotection:
-
Dissolve the Cbz-protected intermediate in a suitable solvent and treat with a strong acid such as HCl in an organic solvent (e.g., dioxane or methanol) or concentrated HCl.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to dryness to obtain the crude product.
-
-
Hydrogenolysis:
-
Dissolve the Cbz-protected intermediate in a solvent such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free base of Y-33075.
-
Step 5: Formation of this compound
-
Dissolve the purified Y-33075 free base in a suitable anhydrous organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.
Biological Activity and Data Presentation
Y-33075 is a potent inhibitor of ROCK and also shows inhibitory activity against Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), albeit at higher concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of Y-33075
| Kinase | Y-33075 IC₅₀ (nM) | Y-27632 IC₅₀ (nM) | Reference |
| ROCK | 3.6 | 110 | |
| PKC | 420 | 9000 | |
| CaMKII | 810 | 26000 |
Table 2: Effects of Y-33075 on Hepatic Stellate Cells (HSCs)
| Assay | Cell Type | Concentration | Effect | Reference |
| Contraction | Human TWNT-4 | 100 nM - 10 µM | Significant inhibition | [3] |
| Contraction | Murine FVB/NJ | 1 µM, 10 µM | Significant inhibition | [3] |
| Proliferation (BrdU) | Human TWNT-4 | 100 nM, 1 µM, 10 µM | Significant decrease | |
| Migration (Wound Healing) | Murine FVB/NJ | 100 nM, 1 µM, 10 µM | Significant increase | [3] |
| Collagen 1a1 Expression | Human TWNT-4 | 10 nM - 10 µM | Reduction at all concentrations | [3] |
Table 3: Neuroprotective Effects of Y-33075 on Retinal Ganglion Cells (RGCs)
| Assay | Model | Concentration | Effect | Reference |
| RGC Survival | Rat Retinal Explants | 50 µM | Significantly improved survival | [1][2] |
Detailed Experimental Protocols for Biological Assays
Rho-Kinase (ROCK) Activity Assay (ELISA-based)
This protocol is adapted from commercially available ROCK activity assay kits.
-
Plate Preparation: Coat a 96-well plate with a ROCK substrate such as MYPT1.
-
Sample Preparation: Prepare dilutions of Y-33075 in kinase assay buffer.
-
Kinase Reaction:
-
Add active ROCK enzyme to each well.
-
Add the various concentrations of Y-33075 or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Wash the plate multiple times with a wash buffer (e.g., TBS-T).
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Y-33075 or vehicle control for the desired duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours, depending on the cell cycle length).
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Detection:
-
Remove the fixing/denaturing solution and add an anti-BrdU primary antibody conjugated to a detector enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the substrate for the detector enzyme and incubate until color develops.
-
Add a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates an inhibition of cell proliferation.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate (e.g., 24-well plate).
-
Creating the Wound: Use a sterile pipette tip to create a linear scratch in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of Y-33075 or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time. An increase in wound closure indicates enhanced cell migration.
Collagen Gel Contraction Assay
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.
-
Collagen Lattice Preparation: On ice, mix the cell suspension with a cold collagen gel solution (e.g., bovine Type I collagen) and a neutralization buffer. A typical ratio is 2 parts cell suspension to 8 parts collagen solution.
-
Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate (e.g., 0.5 mL per well) and incubate at 37°C for 1 hour to allow for polymerization.
-
Treatment: Add culture medium containing various concentrations of Y-33075 or vehicle control on top of the polymerized gels.
-
Initiation of Contraction: Gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Data Acquisition: At various time points (e.g., 24, 48 hours), photograph the wells.
-
Data Analysis: Measure the diameter or area of the collagen gels using image analysis software. A smaller gel size indicates increased cell contraction.
Signaling Pathway
Y-33075 exerts its effects by inhibiting the Rho-associated kinase (ROCK), a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in numerous cellular functions, including cell contraction, motility, and adhesion.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.
Conclusion
Y-33075 is a valuable research tool for elucidating the roles of the Rho/ROCK signaling pathway. Its high potency makes it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its synthesis and application, offering detailed protocols to aid researchers in their investigations. Further studies, particularly those focusing on its in vivo efficacy and safety profile, will be crucial in determining its potential as a therapeutic agent.
References
Y-33075: A Technical Guide to a Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075 is a potent, non-selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). As a derivative of the well-characterized ROCK inhibitor Y-27632, Y-33075 exhibits significantly greater potency, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This technical guide provides an in-depth overview of the biological functions of Y-33075, its mechanism of action, and detailed protocols for its application in preclinical research. The information presented herein is intended to support researchers in designing and executing robust experiments to explore the therapeutic potential of ROCK inhibition in various disease models.
Introduction to Y-33075
Y-33075, also known as Y-39983 in its free base form, is a pyridinyl-thiazole derivative that acts as an ATP-competitive inhibitor of ROCK kinases. The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, such as cardiovascular diseases, cancer, neurodegenerative disorders, and fibrosis. Y-33075's high potency allows for the effective inhibition of ROCK signaling at low nanomolar concentrations, providing a powerful means to dissect the intricate functions of ROCK in both in vitro and in vivo settings.[4][5]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
Y-33075 exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. The canonical RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, leading to various cellular responses. A key downstream effect of ROCK activation is the phosphorylation and inhibition of myosin phosphatase target subunit 1 (MYPT1), which leads to an increase in the phosphorylation of myosin light chain (MLC).[1] This, in turn, promotes actin-myosin interaction and cellular contractility. Y-33075, by blocking the ATP-binding site of ROCK, prevents these downstream phosphorylation events, resulting in smooth muscle relaxation, disassembly of stress fibers, and other cellular effects.[2][3]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.
Quantitative Data
Y-33075 is a highly potent ROCK inhibitor, demonstrating significantly lower IC50 and Ki values compared to the first-generation inhibitor, Y-27632. Its selectivity for ROCK over other kinases is also notable.
| Parameter | Y-33075 | Y-27632 | Reference |
| ROCK IC50 | 3.6 nM | - | [4][5] |
| p160ROCK Ki | < 0.005 µM | 0.14 µM | [4] |
| PKC IC50 | 0.42 µM | 9.0 µM | [4] |
| CaMKII IC50 | 0.81 µM | 26 µM | [4] |
| MLCK Ki | 225 µM | 250 µM | [4] |
Table 1: In vitro inhibitory activity of Y-33075 and Y-27632 against ROCK and other kinases.
| Cellular Process | Cell Type | Effect of Y-33075 | Concentration Range | Reference |
| Contraction | Hepatic Stellate Cells (HSC) | Inhibition | 100 nM - 10 µM | [1][2] |
| Fibrosis Markers (e.g., Col1a1) | Hepatic Stellate Cells (HSC) | Reduction | 100 nM - 10 µM | [1][2] |
| Proliferation | Hepatic Stellate Cells (HSC) | Inhibition | 100 nM - 10 µM | [1][2] |
| Migration | Hepatic Stellate Cells (HSC) | Increase | 1 µM | [1][2] |
| Neurite Outgrowth | Retinal Ganglion Cells (RGC) | Promotion | 10 µM | [4] |
| Neuroprotection | Retinal Ganglion Cells (RGC) | Increased Survival | 50 µM | [2] |
Table 2: Summary of the biological effects of Y-33075 in various cellular assays.
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed to assess the biological activity of Y-33075.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is designed to assess the inhibitory effect of Y-33075 on ROCK activity by measuring the phosphorylation status of its downstream target, MLC.
Caption: A typical workflow for Western blot analysis of p-MLC.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Y-33075 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein concentrations and denature the lysates by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-MLC (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)), total MLC, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, detect the chemiluminescent signal using an appropriate substrate and imaging system. Quantify the band intensities and normalize the p-MLC signal to total MLC and the loading control.
Collagen Gel Contraction Assay
This assay measures the ability of cells to contract a 3D collagen matrix and is useful for assessing the effect of Y-33075 on cell contractility.
Detailed Steps:
-
Preparation of Cell-Collagen Mixture: Prepare a neutralized collagen solution on ice. Harvest cells and resuspend them in serum-free medium. Mix the cell suspension with the collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL.
-
Gel Polymerization: Pipette the cell-collagen mixture into the wells of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
Treatment: After polymerization, add culture medium containing various concentrations of Y-33075 or vehicle control to each well.
-
Gel Release and Contraction: Gently detach the collagen gels from the sides of the wells using a sterile pipette tip to initiate contraction.
-
Data Acquisition and Analysis: At various time points (e.g., 0, 4, 8, 24 hours), capture images of the gels. Measure the area of each gel using image analysis software (e.g., ImageJ). The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Y-33075 on cell migration.
Detailed Steps:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of Y-33075 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at the same position at different time points (e.g., 0, 4, 8, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of wound closure is used to quantify cell migration.
BrdU Cell Proliferation Assay
This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of Y-33075 for a desired period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Detection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction and Measurement: Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and thus to the level of cell proliferation.
In Vivo Applications
Y-33075 has been investigated in various animal models, particularly for its therapeutic potential in ocular diseases and neuroprotection.
Ocular Hypertension Models
Y-33075 has been shown to effectively lower intraocular pressure (IOP) in animal models of glaucoma.
-
Animal Model: Rabbits are commonly used. Ocular hypertension can be induced by various methods, including the intracameral injection of hypertonic saline or microbeads.
-
Formulation and Administration: Y-33075 is typically formulated as an eye drop solution. For preclinical studies, it can be dissolved in a vehicle such as phosphate-buffered saline (PBS).
-
Dosage: Topical administration of Y-33075 at concentrations ranging from 0.003% to 0.1% has been shown to be effective in reducing IOP.
-
Measurement: IOP is measured at various time points after administration using a tonometer.
Neuroprotection Models
The neuroprotective effects of Y-33075 have been studied in models of optic nerve injury and retinal ganglion cell death.
-
Animal Model: Rodent models of optic nerve crush or axotomy are frequently used.
-
Administration: Y-33075 can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., intravitreal injection).
-
Dosage: The optimal dosage depends on the model and administration route and should be determined empirically.
-
Outcome Measures: Neuroprotection is assessed by quantifying the survival of retinal ganglion cells and measuring axonal regeneration.
Conclusion
Y-33075 is a highly potent and valuable research tool for investigating the multifaceted roles of the ROCK signaling pathway. Its superior potency compared to earlier inhibitors allows for more targeted and effective inhibition of ROCK activity in a wide array of experimental systems. The detailed protocols and quantitative data provided in this technical guide are intended to facilitate the design and implementation of rigorous studies aimed at further elucidating the biological functions of ROCK and exploring the therapeutic potential of its inhibition. As our understanding of the intricate involvement of ROCK in various diseases continues to grow, Y-33075 will undoubtedly remain a crucial compound in the arsenal of researchers in both academic and industrial settings.
References
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Y-33075 Dihydrochloride: An In-depth Technical Guide for Studying Cytoskeleton Dynamics
Abstract
This technical guide provides a comprehensive overview of Y-33075 dihydrochloride, a potent and selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of Y-33075, its applications in studying cytoskeleton dynamics, and protocols for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that governs fundamental cellular processes, including cell shape, adhesion, migration, and contraction. The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, are central regulators of actin cytoskeleton organization and dynamics.[1][2] Dysregulation of the RhoA/ROCK signaling pathway is implicated in numerous pathologies, making it a critical target for therapeutic intervention and a key area of cell biology research.
This compound is a selective inhibitor of ROCK, demonstrating greater potency than the widely used ROCK inhibitor, Y-27632.[3][4] Its ability to modulate the actin cytoskeleton through the inhibition of ROCK makes it an invaluable tool for investigating the molecular mechanisms underlying cytoskeleton-dependent cellular functions. This guide will explore the technical details of using Y-33075 as a research tool, providing the necessary information to design and execute robust experiments in the field of cytoskeleton research.
Mechanism of Action
Y-33075 is a potent inhibitor of ROCK, with a reported IC50 of 3.6 nM.[3][4][5][6] It acts by competitively inhibiting the kinase activity of ROCK, preventing the phosphorylation of its downstream substrates. The primary signaling cascade initiated by RhoA and culminating in ROCK activation is a critical pathway for regulating actomyosin contractility.[1][7][8]
Activated RhoA (RhoA-GTP) binds to and activates ROCK.[1] ROCK, in turn, phosphorylates multiple substrates that regulate the actin cytoskeleton. A key substrate is the myosin light chain (MLC) of myosin II.[8] Phosphorylation of MLC increases the ATPase activity of myosin, promoting its interaction with actin filaments and leading to the formation and contraction of actin stress fibers.[2] ROCK also phosphorylates and inactivates myosin light chain phosphatase (MLCP), further increasing the levels of phosphorylated MLC.[2] Additionally, ROCK can influence actin filament stability through the phosphorylation of LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2]
By inhibiting ROCK, Y-33075 effectively blocks these downstream events, leading to a reduction in MLC phosphorylation, disassembly of stress fibers, and a decrease in cellular contractility.[2][8]
Figure 1. Y-33075 mechanism of action in the RhoA/ROCK signaling pathway.
Quantitative Data
Y-33075 exhibits high potency and selectivity for ROCK. The following tables summarize key quantitative data for Y-33075 and, for comparison, the related ROCK inhibitor Y-27632.
| Compound | Target | IC50 (nM) | Reference(s) |
| Y-33075 | ROCK | 3.6 | [3],[9],[5],[4],[10],[6] |
| Y-27632 | ROCK | - | - |
| Y-33075 | PKC | 420 | [9],[6] |
| Y-27632 | PKC | 9000 | [3],[6] |
| Y-33075 | CaMKII | 810 | [9],[6] |
| Y-27632 | CaMKII | 26000 | [3],[6] |
Table 1. In vitro kinase inhibitory activity of Y-33075 and Y-27632.
| Cell Type | Assay | Y-33075 Concentration | Effect | Reference(s) |
| Human Hepatic Stellate Cells (TWNT-4) | Contraction | 10 nM - 10 µM | Significant reduction in contraction, ~10-fold more potent than Y-27632 | [1],[7],[8],[11] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Contraction | 100 nM - 10 µM | Significant reduction in contraction | [1],[7],[8],[11] |
| Human Hepatic Stellate Cells (TWNT-4) | Migration (Wound Healing) | 1 µM | Increased migration | [1],[8] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Migration (Wound Healing) | 100 nM - 10 µM | Increased migration | [1],[8] |
| Human Hepatic Stellate Cells (TWNT-4) | Proliferation (BrdU) | 100 nM - 10 µM | Significant decrease in proliferation | [1],[11] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Proliferation (BrdU) | 100 nM - 10 µM | Reduced proliferation | [1],[11] |
| Retinal Ganglion Cells (Rat) | Neurite Outgrowth | 10 µM | Promoted neurite extension | [3],[5],[6] |
| Rabbit Ciliary Artery | Contraction | 1 µM | Inhibited histamine-induced contraction | [5],[6] |
Table 2. Effective concentrations of Y-33075 in various cell-based assays.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Y-33075 on cytoskeleton dynamics.
Preparation of Y-33075 Stock Solution
-
Reconstitution: this compound is typically a solid. To prepare a stock solution, dissolve it in a suitable solvent such as sterile water or DMSO. For a 10 mM stock solution of Y-33075 (MW: 280.33 g/mol for the free base), dissolve 2.8 mg in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Figure 2. Workflow for preparing Y-33075 stock solution.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
-
Cell Seeding: Seed cells in a multi-well plate and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To distinguish between migration and proliferation, serum-starve the cells for 24 hours prior to the assay.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratch tool.
-
Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing various concentrations of Y-33075 or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, 24 hours) using a microscope equipped with a camera.
-
Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
3D Collagen Gel Contraction Assay
This assay measures the contractile capacity of cells embedded in a 3D matrix.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 2-5 x 10^6 cells/mL.
-
Collagen Matrix Preparation: On ice, mix the cell suspension with a cold, neutralized collagen I solution. A common ratio is 2 parts cell suspension to 8 parts collagen solution.
-
Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.
-
Treatment and Culture: After polymerization, add culture medium containing Y-33075 or a vehicle control on top of the gels.
-
Gel Release: After a period of culture (e.g., 24-48 hours), gently detach the gels from the sides of the wells using a sterile pipette tip to allow for contraction.
-
Analysis: Capture images of the gels at various time points after release and measure the gel diameter or area. The decrease in gel size reflects the extent of cell-mediated contraction.
Western Blotting for Cytoskeletal Proteins
This technique is used to quantify the expression and phosphorylation status of key cytoskeletal regulatory proteins.
-
Cell Lysis: After treatment with Y-33075, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., phospho-MLC, total MLC, α-SMA, GAPDH).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in gene expression of profibrotic and proliferative markers.
-
RNA Extraction: Following treatment with Y-33075, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for COL1A1, PCNA), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).
BrdU Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the cell culture medium and incubate for a defined period (e.g., 2-24 hours) to allow its incorporation into the DNA of proliferating cells.
-
Cell Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Analysis: Quantify the signal using a plate reader (for colorimetric or fluorometric assays) or by fluorescence microscopy/flow cytometry.
Immunofluorescence Staining for Cytoskeletal Components
This method allows for the visualization of the actin cytoskeleton and focal adhesions.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Y-33075 or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Staining: Incubate the cells with a fluorescently labeled phalloidin (to stain F-actin) and a primary antibody against a focal adhesion protein (e.g., vinculin).
-
Secondary Antibody Incubation: If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the stained cells using a fluorescence or confocal microscope.
Figure 3. General experimental workflow for studying the effects of Y-33075.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate roles of the RhoA/ROCK signaling pathway in regulating cytoskeleton dynamics. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at understanding the molecular basis of cell motility, contraction, and proliferation. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of Y-33075 in advancing our knowledge of cytoskeletal biology and its implications in health and disease. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and concentration optimization, is crucial for obtaining reliable and interpretable results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform - PMC [pmc.ncbi.nlm.nih.gov]
Y-33075 Dihydrochloride: A Technical Guide to its Effects on Cellular Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), has emerged as a critical tool in cell biology research and a potential therapeutic agent. Its profound effects on the actin cytoskeleton, cellular contraction, and consequently, cellular adhesion, make it a subject of intense investigation. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols related to the action of Y-33075 on cellular adhesion.
Core Mechanism of Action: The RhoA-ROCK Pathway
Y-33075 exerts its primary effect by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The activation of RhoA, in response to various extracellular signals, triggers a signaling cascade that culminates in increased actomyosin contractility and the formation of stable adhesive structures.
The binding of extracellular matrix (ECM) components to integrins can activate RhoA, which in turn activates ROCK.[1] ROCK then phosphorylates several substrates, most notably the Myosin Light Chain (MLC) and the MLC phosphatase (MYPT).[1][2] Phosphorylation of MLC directly promotes myosin ATPase activity and the assembly of actin filaments into contractile stress fibers.[1][3][4] Simultaneously, ROCK-mediated phosphorylation of MYPT inhibits its phosphatase activity, further augmenting the levels of phosphorylated MLC.[2] This cascade results in increased intracellular tension, the maturation of focal adhesions, and robust cell-matrix adhesion.[3][4]
Y-33075, by competitively inhibiting the ATP-binding domain of ROCK, disrupts this entire pathway.[5] This leads to a rapid dephosphorylation of MLC, disassembly of stress fibers, and a reduction in focal adhesions, ultimately modulating cellular adhesion.[3][4][6]
Quantitative Data on Y-33075's Effects
The potency and selectivity of Y-33075 have been quantified across various studies and cell types. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on cellular processes related to adhesion.
Table 1: Inhibitory Concentrations (IC50) of Y-33075
| Target | IC50 | Cell-free/Cell-based | Reference |
| ROCK | 3.6 nM | Cell-free assay | [2][7][8] |
| PKC | 0.42 µM | Not Specified | [7] |
| CaMKII | 0.81 µM | Not Specified | [7] |
| Disruption of Trabecular Meshwork (Actin Fiber Length & Focal Adhesions) | 0.278 µM | Human TM1 cells | [2] |
| Dephosphorylation of MYPT1 (Thr853) | 15 nM | Not Specified | [2] |
| Dephosphorylation of MLC | 14 nM | Not Specified | [2] |
Table 2: Effects of Y-33075 on Cellular Processes
| Cell Type | Process | Concentration | Effect | Reference |
| Human TWNT-4 HSCs | Contraction | 100 nM - 10 µM | Significant, dose-dependent reduction | [3] |
| Primary Murine FVB/NJ HSCs | Contraction | 1 µM, 10 µM | Significant reduction | [3] |
| Human TWNT-4 HSCs | Proliferation | 100 nM, 1 µM, 10 µM | Significant decrease | [3][4] |
| Primary Murine FVB/NJ HSCs | Proliferation | 100 nM, 1 µM, 10 µM | Reduction | [3] |
| Human TWNT-4 HSCs | Migration | 1 µM | Increased migration at 4, 8, and 24h | [3] |
| Human TWNT-4 HSCs | Migration | 10 µM | Decreased migration at 24h | [3] |
| Human TWNT-4 HSCs | αSMA Protein Expression | 10 µM | Significant decrease | [3] |
| Human TWNT-4 HSCs | Collagen 1a1 Protein Expression | 100 nM, 1 µM, 10 µM | Reduction | [3] |
| Human TWNT-4 HSCs | p-MLC Levels | 10 nM | Reduction observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are composite protocols for key experiments used to assess the effects of Y-33075 on cellular adhesion and related processes, based on published studies.
Cell Culture and Treatment
-
Cell Lines:
-
Human Hepatic Stellate Cells (e.g., TWNT-4)
-
Primary Murine Hepatic Stellate Cells (e.g., from FVB/NJ mice)
-
Human Glaucomatous Trabecular Meshwork (GTM3) cells
-
-
Culture Medium:
-
Y-33075 Preparation:
-
Dissolve this compound in Phosphate-Buffered Saline (PBS) or sterile water to create a stock solution (e.g., 100 mM).[4]
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., multi-well plates, collagen-coated plates).
-
Allow cells to adhere and reach the desired confluency.
-
For some experiments, starve cells in serum-free or low-serum medium for 24 hours prior to treatment.[4]
-
Replace the medium with fresh medium containing the desired concentration of Y-33075 or vehicle control (e.g., PBS).
-
Incubate for the specified duration (e.g., 1 hour for signaling studies, 24 hours for functional assays).[2][4]
-
3D Collagen Gel Contraction Assay
This assay measures the ability of cells to contract an extracellular matrix, a process highly dependent on cellular adhesion and contractility.
-
Protocol:
-
Prepare a neutralized collagen solution (e.g., rat tail collagen type I) on ice.
-
Resuspend cultured cells (e.g., TWNT-4 HSCs) in serum-free medium and mix with the collagen solution.
-
Dispense the cell-collagen mixture into wells of a multi-well plate and allow it to polymerize at 37°C.
-
After polymerization, add culture medium containing different concentrations of Y-33075 or a vehicle control.
-
Gently detach the collagen gels from the sides of the wells.
-
Incubate for 24 hours to allow for cell-mediated contraction.
-
Capture images of the gels and measure the surface area using image analysis software.
-
Calculate the percentage of contraction relative to the initial gel area.[3][4]
-
Immunofluorescence Staining for Focal Adhesions and Stress Fibers
This method allows for the direct visualization of Y-33075's effects on key components of the cellular adhesion machinery.
-
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with Y-33075 or vehicle for the desired time (e.g., 1 hour).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Incubate with a primary antibody against a focal adhesion protein (e.g., anti-paxillin).
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody.
-
To visualize F-actin stress fibers, counterstain with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-TRITC).[5]
-
Mount the coverslips on microscope slides with an anti-fading mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope. Treatment with Y-33075 is expected to cause a loss of prominent stress fibers and large focal adhesions.[6]
-
Western Blotting for Signaling Proteins
Western blotting is used to quantify the changes in protein expression and phosphorylation states of key molecules in the RhoA-ROCK pathway.
-
Protocol:
-
Culture and treat cells with Y-33075 as described above.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-phospho-MLC, anti-MLC, anti-αSMA, anti-GAPDH as a loading control).[3][4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control. Calculate the ratio of phosphorylated to total protein where applicable.[3][4]
-
Conclusion
This compound is a powerful research tool for dissecting the role of the RhoA-ROCK pathway in cellular adhesion. Its high potency and selectivity allow for the precise modulation of actomyosin contractility, leading to significant and quantifiable effects on cell contraction, proliferation, migration, and the structural integrity of focal adhesions and stress fibers. The experimental protocols outlined in this guide provide a foundation for investigating these effects in various cellular contexts, furthering our understanding of the complex interplay between intracellular signaling and cell-matrix interactions. This knowledge is invaluable for researchers in fundamental cell biology and professionals in drug development targeting diseases where cellular adhesion and contractility are dysregulated.
References
- 1. Regulation of the small GTP‐binding protein Rho by cell adhesion and the cytoskeleton | The EMBO Journal [link.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 5. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Kinase Selectivity Profile of Y-33075: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075, a derivative of the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Y-27632, has emerged as a potent and selective inhibitor of the ROCK signaling pathway.[1] Its enhanced potency makes it a valuable tool for investigating the physiological and pathological roles of ROCK kinases and a potential therapeutic agent for a range of disorders, including glaucoma, neurological diseases, and fibrosis.[2][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of Y-33075, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Attributes of Y-33075
Y-33075 is a non-selective inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[4] Its primary mechanism of action is the inhibition of the kinase activity of ROCK, which plays a crucial role in regulating cellular processes such as contraction, migration, and proliferation.[4][5][6]
Quantitative Kinase Selectivity Data
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its safety profile as a therapeutic agent. Y-33075 has been shown to be highly selective for ROCK over other kinases, such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][3]
Table 1: IC50 Values of Y-33075 against Key Kinases
| Kinase | Y-33075 IC50 (nM) | Reference Compound (Y-27632) IC50 (µM) |
| ROCK | 3.6[1] | - |
| PKC | 420[1][3] | 9.0[1] |
| CaMKII | 810[1][3] | 26[1] |
Table 2: Selectivity Ratios of Y-33075
| Comparison | IC50 Ratio (Y-33075) |
| PKC / ROCK | 117x[1] |
| CaMKII / ROCK | 225x[1] |
Note: While broad kinase panel screening data for Y-33075 is not publicly available, it has been reported that the affinity of ROCK inhibitors in this class is 200–2000 times greater for ROCK than for other kinases.[7]
Signaling Pathway
Y-33075 exerts its effects by inhibiting the RhoA-ROCK signaling pathway. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[5] Phosphorylation of MLC promotes stress fiber formation and cellular contraction, while phosphorylation of MYPT1 inactivates myosin phosphatase, further increasing MLC phosphorylation. By inhibiting ROCK, Y-33075 prevents these phosphorylation events, leading to a reduction in cellular contraction and other downstream effects.
Experimental Protocols
Representative In Vitro Kinase Inhibition Assay (ROCK)
This protocol describes a generic, non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of Y-33075 against ROCK.
Materials:
-
Recombinant active ROCK enzyme
-
MYPT1 (Myosin Phosphatase Target Subunit 1) substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Y-33075 (dissolved in DMSO)
-
96-well plates
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Y-33075 in kinase assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the ROCK enzyme, and the MYPT1 substrate.
-
Inhibitor Addition: Add the serially diluted Y-33075 or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection:
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary anti-phospho-MYPT1 antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Contraction Assay
This assay measures the ability of Y-33075 to inhibit cell-mediated contraction of a collagen gel matrix.
Materials:
-
Hepatic stellate cells (HSCs) or other contractile cell types
-
Collagen solution
-
Cell culture medium
-
Y-33075
-
24-well plates
Procedure:
-
Gel Preparation: Prepare a collagen gel solution and mix it with a cell suspension of HSCs.
-
Plating: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize.
-
Treatment: After polymerization, add cell culture medium containing various concentrations of Y-33075 or vehicle control to the top of the gels.
-
Contraction Measurement: Incubate the plates for 24-48 hours. The contraction of the gel is quantified by measuring the change in the diameter of the gel over time.
Cell Proliferation Assay (BrdU)
This assay assesses the effect of Y-33075 on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest (e.g., HSCs)
-
Cell culture medium
-
Y-33075
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate solution
-
Stop solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of Y-33075 or vehicle control for a specified period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the cells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
Cell Migration Assay (Wound-Healing)
This assay evaluates the effect of Y-33075 on cell migration into a cell-free area.
Materials:
-
Cells of interest
-
Cell culture medium
-
Y-33075
-
Culture plates or dishes
-
Pipette tip or cell scraper
Procedure:
-
Monolayer Formation: Grow cells to confluence in a culture plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of Y-33075 or vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 8, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Conclusion
Y-33075 is a highly potent and selective inhibitor of ROCK kinases. Its favorable selectivity profile, particularly when compared to other kinases like PKC and CaMKII, makes it a precise tool for dissecting the roles of the RhoA-ROCK signaling pathway in various biological processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and molecular effects of Y-33075 and to explore its therapeutic potential in a variety of disease models. Future studies involving broad kinase panel screening would further solidify the understanding of its off-target effects and contribute to its development as a potential therapeutic agent.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 7. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Y-33075 Dihydrochloride in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of neuronal actin dynamics, and its inhibition has been shown to promote neuronal survival and neurite outgrowth, making it a valuable tool for neuroscience research and a potential therapeutic target for neurological disorders.[4] Y-33075 is a more potent derivative of the widely studied ROCK inhibitor Y-27632.[1][2] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, focusing on promoting neuronal survival and enhancing neurite outgrowth.
Mechanism of Action
The RhoA/ROCK signaling pathway is activated by various extracellular inhibitory signals, such as those from myelin-associated inhibitors (e.g., Nogo, MAG).[4] Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates downstream targets that regulate the actin cytoskeleton. Key downstream effectors include LIM kinase (LIMK) and Myosin Light Chain (MLC).[4][5] Phosphorylation of LIMK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing protein.[5][6][7] Inactivated cofilin can no longer break down actin filaments, leading to actin stabilization and inhibition of neurite growth. ROCK also directly phosphorylates and activates MLC, which increases actin-myosin contractility, resulting in growth cone collapse and neurite retraction.[4] Y-33075, by inhibiting ROCK, prevents these downstream events, leading to cofilin activity, reduced actin-myosin contraction, and ultimately, the promotion of neurite outgrowth and neuronal survival.[4][5]
Data Presentation
Y-33075 Potency and Efficacy
| Compound | Target | IC₅₀ | Notes |
| Y-33075 | ROCK | 3.6 nM | Highly potent ROCK inhibitor. [1][2][3] |
| Y-27632 | ROCK1 | 140-220 nM | Less potent than Y-33075.[2] |
| Y-27632 | ROCK2 | 140-220 nM | Less potent than Y-33075.[2] |
| Y-33075 | PKC | 0.42 µM | Also inhibits PKC and CaMKII. [1][8] |
| Y-33075 | CaMKII | 0.81 µM | Also inhibits PKC and CaMKII. [1][8] |
Effects of Y-33075 on Primary Neurons
| Cell Type | Concentration | Duration | Effect | Reference |
| Rat Retinal Ganglion Cells | 50 µM | 4 days | Significantly improved survival. | [9] |
| Rat Retinal Ganglion Cells | 10 µM | 24 hours | Promoted neurite extension. | [1] |
| Cat Retinal Ganglion Cells | 10-100 µM | In vivo | Increased axonal regeneration. | [10] |
Comparative Effects of ROCK Inhibitors on Neurite Outgrowth (Data from Y-27632 as a proxy)
| Cell Type | Compound | Concentration | Duration | Effect on Neurite Length | Reference |
| Neural Stem Cells | Y-27632 | 2 µg/mL | 1 day | ~2.4-fold increase | [11] |
| Neural Stem Cells | Y-27632 | 2 µg/mL | 5 days | >2-fold increase | [11] |
| PC12 Cells | Y-27632 | 25 µM | 2 hours | Dose-dependent increase in neurite-bearing cells | [12] |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is soluble in DMSO.[10] For a 10 mM stock solution, dissolve 3.53 mg of this compound (MW: 353.25 g/mol ) in 1 mL of sterile DMSO. Mix thoroughly by vortexing.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term storage (up to 1 month at -20°C and 6 months at -80°C).[8] Avoid repeated freeze-thaw cycles.
Protocol 1: Primary Cortical Neuron Culture and Treatment with Y-33075
This protocol is adapted from established methods for primary cortical neuron culture.[13][14][15]
Materials:
-
Timed-pregnant rat (E18) or postnatal day 0-1 (P0-P1) pups
-
Dissection medium (e.g., ice-cold HBSS or Neurobasal medium)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution (e.g., ovomucoid or soybean trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine (PDL) and Laminin coated culture plates or coverslips
-
This compound stock solution (10 mM in DMSO)
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Myelin-associated inhibitors regulate cofilin phosphorylation and neuronal inhibition through LIM kinase and Slingshot phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. Primary cortical neuron isolation and culture [protocols.io]
- 15. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Y-33075 Dihydrochloride: In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075 dihydrochloride, also known as Y-39983, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[3] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK inhibitors like Y-33075 a subject of significant interest for therapeutic development. This document provides detailed application notes and protocols for the in vivo administration of this compound, with a focus on its application in models of glaucoma and experimental autoimmune encephalomyelitis (EAE).
Mechanism of Action
Y-33075 is a selective inhibitor of ROCK with a reported IC50 of 3.6 nM.[1][2] The RhoA/ROCK pathway plays a crucial role in various cellular functions.[4] ROCK activation leads to the phosphorylation of downstream targets such as Myosin Light Chain (MLC), which is essential for cellular contraction and stress fiber formation.[5] By inhibiting ROCK, Y-33075 reduces the phosphorylation of MLC, leading to the relaxation of smooth muscle and modulation of the actin cytoskeleton.[1][5] This mechanism is central to its therapeutic effects in various disease models. Y-33075 has been shown to be approximately 10-fold more potent than the more commonly studied ROCK inhibitor, Y-27632.[5]
Caption: Simplified signaling pathway of Y-33075 action.
Quantitative Data Summary
The following tables summarize the quantitative data available for Y-33075 (Y-39983) from various experimental models.
Table 1: In Vitro and Ex Vivo Efficacy of Y-33075
| Assay Type | Cell Line/Tissue | Parameter Measured | IC50 / EC50 / Effective Concentration | Reference |
| ROCK Inhibition (Cell-free) | - | Kinase Activity | 3.6 nM | [1][2] |
| Inhibition of MLC Dephosphorylation | - | Dephosphorylation at Thr853 | ~15 nM | [1] |
| Inhibition of MLC Dephosphorylation | - | Dephosphorylation at Thr696 | ~200 nM | [1] |
| Inhibition of MLC Dephosphorylation | - | Overall MLC Dephosphorylation | 14 nM | [1] |
| Neurite Outgrowth | Rat Retinal Ganglion Cells (RGCs) | Neurite Extension | 10 µM | [2] |
| RGC Survival | Rat Retinal Explants | Brn3a+ RGCs | 50 µM (significant neuroprotection) | |
| Inhibition of Contraction | Rabbit Ciliary Artery | Histamine-evoked Contraction | 1 µM | [2] |
| Inhibition of Contraction | Human Hepatic Stellate Cells (TWNT-4) | Collagen Gel Contraction | 100 nM - 10 µM (dose-dependent) | [5] |
| Inhibition of Proliferation | Human Hepatic Stellate Cells (TWNT-4) | BrdU Assay | 100 nM, 1 µM, 10 µM | [5] |
Table 2: In Vivo Administration and Efficacy of Y-33075 (Y-39983)
| Animal Model | Disease/Condition | Route of Administration | Dosage/Concentration | Key Findings | Reference |
| Rabbit | Ocular Hypertension | Topical | ≥0.01% | Significant reduction in intraocular pressure (IOP) | [2] |
| Rabbit | Normal Tension Glaucoma Model | Topical | 0.05% | Significant increase in optic nerve head blood flow | [6] |
| Monkey | Ocular Hypertension | Topical | 0.05% | Significant reduction in IOP | [2] |
| Rat | Axotomized RGCs | Intravitreal | 10 µM and 100 µM | Dose-dependent increase in regenerating RGCs | [6] |
| Cat | Crushed Optic Nerve | Intravitreal & Local | 10 µM | Promoted axonal regeneration | [4] |
| Mouse (SJL/J) | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | Not specified | Significantly suppressed clinical symptoms and prevented relapse | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in a Mouse Model of EAE
This protocol is based on the reported use of Y-39983 in a mouse EAE model and a commercially available formulation.[1] Researchers should optimize the dosage for their specific experimental conditions.
Materials:
-
This compound (Y-39983)
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile syringes and needles (25-27 gauge)
-
SJL/J mice with induced EAE
Procedure:
-
Preparation of Vehicle Solution:
-
In a sterile tube, combine the following in order:
-
400 µL PEG300
-
50 µL Tween80
-
500 µL sterile ddH2O
-
-
Vortex until the solution is clear and homogenous.
-
-
Preparation of Y-33075 Dosing Solution:
-
Administration:
-
Administer the Y-33075 solution via intraperitoneal (i.p.) injection.
-
The volume of injection should be calculated based on the weight of the mouse and the desired dosage. A typical maximum injection volume for mice is 10 mL/kg.
-
The dosing schedule (e.g., daily, every other day) should be determined based on the experimental design and the progression of EAE.
-
Caption: Workflow for intraperitoneal administration of Y-33075.
Protocol 2: Topical Ocular Administration in a Rabbit Model of Glaucoma
This protocol is a generalized procedure based on studies using Y-39983 for topical ocular administration.[3][6]
Materials:
-
This compound (Y-39983)
-
Sterile saline or other appropriate ophthalmic vehicle
-
Micropipette
-
Anesthetized rabbits
Procedure:
-
Preparation of Ophthalmic Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 0.05%).
-
Ensure the solution is sterile and free of particulates.
-
-
Administration:
-
Under anesthesia, gently hold the rabbit's eye open.
-
Using a micropipette, apply a single drop (typically 30-50 µL) of the Y-33075 ophthalmic solution to the cornea of one eye.
-
The contralateral eye can be treated with the vehicle solution as a control.
-
The dosing frequency can range from a single administration to multiple times daily, depending on the study's objectives.[3]
-
-
Post-Administration Monitoring:
-
Monitor intraocular pressure (IOP) at specified time points post-administration using a tonometer.
-
Optic nerve head blood flow can be measured using techniques like laser speckle flowgraphy.[6]
-
Caption: Workflow for topical ocular administration of Y-33075.
Concluding Remarks
This compound is a valuable research tool for investigating the in vivo roles of the ROCK signaling pathway. The provided protocols offer a starting point for its use in animal models of neurological and ocular diseases. As with any in vivo experiment, it is crucial for researchers to perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for their specific animal model and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A novel ROCK inhibitor, Y-39983, promotes regeneration of crushed axons of retinal ganglion cells into the optic nerve of adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of topical administration of y-39983, a selective rho-associated protein kinase inhibitor, on ocular tissues in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Y-39983, a selective Rho-associated protein kinase inhibitor, on blood flow in optic nerve head in rabbits and axonal regeneration of retinal ganglion cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Y-33075 for Retinal Ganglion Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Y-33075, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, for the neuroprotection and regeneration of retinal ganglion cells (RGCs). The provided data and protocols are collated from peer-reviewed research to guide the design and execution of experiments in the field of ophthalmology and neurobiology.
Introduction
Retinal ganglion cell degeneration is a hallmark of several optic neuropathies, including glaucoma, leading to irreversible vision loss.[1][2][3] The Rho-associated protein kinase (ROCK) signaling pathway has been identified as a key mediator in neuronal apoptosis and the inhibition of axonal regeneration.[4] Y-33075, a selective ROCK inhibitor, has emerged as a promising therapeutic agent by demonstrating significant neuroprotective and anti-inflammatory effects on RGCs.[1][2] This document outlines the optimal concentrations, experimental protocols, and known signaling pathways associated with Y-33075 treatment of RGCs.
Quantitative Data Summary
The optimal concentration of Y-33075 for RGCs varies depending on the experimental model and the desired outcome, such as neuroprotection or neurite outgrowth. The following table summarizes the effective concentrations reported in the literature.
| Concentration | Cell/Tissue Type | Experimental Model | Observed Effect | Reference |
| 50 µM | Rat Retinal Explants | Optic Nerve Axotomy (ex vivo) | Significantly increased RGC survival.[1][2] | [1][2] |
| 10 µM | Cultured Retinal Ganglion Cells | In Vitro Cell Culture | Promoted neurite extension.[5][6] | [5][6] |
| 100 µM | Rat Eyes (in vivo) | Optic Nerve Transection with Sciatic Nerve Graft | Increased the number of regenerating axons.[6] | [6] |
Signaling Pathways
Y-33075 exerts its neuroprotective effects on retinal ganglion cells primarily through the inhibition of the ROCK signaling pathway. This inhibition modulates downstream pathways involved in inflammation, apoptosis, and axonal growth.
Y-33075 Mediated Neuroprotection of Retinal Ganglion Cells
Optic nerve injury triggers a cascade of detrimental events including neuroinflammation, apoptosis, ferroptosis, and pyroptosis, ultimately leading to RGC death. Y-33075 intervenes by inhibiting ROCK, which in turn suppresses these cell death pathways. A key mechanism is the reduction of neuroinflammation by decreasing the activation of microglia and astrocytes. Specifically, Y-33075 has been shown to diminish M1 microglial polarization and downregulate the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established research and can be adapted for specific experimental needs.
Ex Vivo Retinal Explant Culture and Y-33075 Treatment
This protocol is adapted from studies evaluating the neuroprotective effects of Y-33075 on RGCs in a rat retinal explant model following optic nerve axotomy.[1][2]
Materials:
-
Adult rats
-
Dissection microscope
-
Sterile dissection tools
-
Culture medium: Neurobasal-A medium supplemented with B27, N2, L-glutamine, and penicillin-streptomycin.
-
Y-33075 hydrochloride
-
Culture inserts (e.g., Millicell-CM)
-
6-well culture plates
Procedure:
-
Retinal Dissection: Euthanize adult rats according to approved animal care protocols. Enucleate the eyes and dissect the retinas in sterile phosphate-buffered saline (PBS).
-
Optic Nerve Axotomy: Create a complete axotomy of the optic nerve close to the optic nerve head using fine scissors.
-
Explant Culture: Place each retina, ganglion cell layer side up, onto a culture insert in a 6-well plate.
-
Media Preparation: Add culture medium to the bottom of the well, ensuring the retina is not submerged but fed by diffusion from below.
-
Y-33075 Treatment: Add Y-33075 to the culture medium to a final concentration of 50 µM. A control group with vehicle (e.g., DMSO or saline) should be run in parallel.
-
Incubation: Culture the retinal explants for a designated period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, the retinas can be fixed for immunohistochemistry to assess RGC survival.
Experimental Workflow for Ex Vivo Retinal Explant Analysis
The following diagram illustrates the workflow for assessing the neuroprotective effects of Y-33075 in the ex vivo retinal explant model.
Immunohistochemistry for RGC Survival and Glial Activation
Materials:
-
Fixed retinal explants
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-Brn3a (for RGCs)
-
Anti-GFAP (for astrocytes)
-
Anti-Iba1 (for microglia)
-
Anti-CD68 (for activated microglia/macrophages)
-
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fixation: Fix retinal explants in 4% paraformaldehyde (PFA) for 2 hours at room temperature.
-
Permeabilization and Blocking: Wash the retinas in PBS and then incubate in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the retinas with the primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the retinas in PBS and then incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.
-
Mounting: Wash the retinas in PBS, make four radial cuts, and flat-mount them on a slide with the ganglion cell layer facing up. Add a drop of mounting medium with DAPI and coverslip.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of Brn3a-positive cells to determine RGC survival. Analyze the immunoreactivity of GFAP, Iba1, and CD68 to assess glial activation.
In Vitro RGC Culture for Neurite Outgrowth Assay
This protocol is based on studies investigating the effect of Y-33075 on neurite extension from cultured RGCs.[5][6]
Materials:
-
Postnatal day 5-7 rat pups
-
Papain dissociation system
-
Immunopanning plates coated with anti-macrophage and anti-Thy1.1 antibodies
-
RGC culture medium: Neurobasal medium supplemented with B27, forskolin, CNTF, BDNF, and insulin.
-
Poly-D-lysine and laminin-coated culture plates
-
Y-33075 hydrochloride
Procedure:
-
RGC Isolation: Isolate RGCs from dissected retinas using a papain dissociation system followed by a two-step immunopanning procedure (negative selection for macrophages, positive selection for Thy1.1-positive RGCs).
-
Cell Plating: Plate the purified RGCs on poly-D-lysine and laminin-coated plates in RGC culture medium.
-
Y-33075 Treatment: After allowing the cells to adhere (e.g., 24 hours), replace the medium with fresh medium containing 10 µM Y-33075 or vehicle control.
-
Incubation: Culture the cells for an additional 24-48 hours.
-
Analysis: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin) to visualize neurites. Measure the length and number of neurites per cell to quantify neurite outgrowth.
Conclusion
Y-33075 is a potent ROCK inhibitor with significant potential for the treatment of retinal ganglion cell degeneration. The optimal concentration is context-dependent, with lower concentrations (10 µM) being effective for promoting neurite outgrowth in vitro and higher concentrations (50-100 µM) demonstrating robust neuroprotection and axonal regeneration in ex vivo and in vivo models. The detailed protocols and signaling pathway information provided herein serve as a valuable resource for researchers investigating the therapeutic utility of Y-33075 for optic neuropathies.
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. ROCK inhibition and CNTF interact on intrinsic signalling pathways and differentially regulate survival and regeneration in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Y-33075 Dihydrochloride: Application Notes and Protocols for Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). In the context of glaucoma research, Y-33075 has emerged as a significant small molecule of interest due to its dual mechanism of action: reducing intraocular pressure (IOP) and providing neuroprotection to retinal ganglion cells (RGCs). This document provides detailed application notes and experimental protocols for the use of Y-33075 in established glaucoma research models, consolidating key data and methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
Y-33075 exerts its effects primarily through the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating aqueous humor outflow and neuronal cell survival.
IOP Reduction: In the trabecular meshwork (TM), the primary site of aqueous humor outflow, activation of the Rho/ROCK pathway leads to increased actin stress fiber formation and cell contraction, thereby increasing outflow resistance and elevating IOP. Y-33075, by inhibiting ROCK, promotes the relaxation of TM cells, leading to an increase in the effective filtration area and a subsequent reduction in IOP.
Neuroprotection: The neuroprotective effects of Y-33075 are multifaceted. In glaucoma, RGCs undergo apoptosis due to various stressors, including elevated IOP, neuroinflammation, and oxidative stress. Y-33075 has been shown to protect RGCs by suppressing neuroinflammatory responses mediated by microglial cells and astrocytes.[1] It achieves this by downregulating the expression of pro-inflammatory cytokines and inhibiting pathways such as Toll-like receptor (TLR) and NF-κB signaling.[1] Furthermore, ROCK inhibition has been linked to the promotion of axonal regeneration.
Data Summary
The following tables summarize the quantitative data on the efficacy of Y-33075 in glaucoma research models.
Table 1: Neuroprotective Effects of Y-33075 on Retinal Ganglion Cells (RGCs) in an Ex Vivo Retinal Explant Model
| Treatment Group | Concentration (µM) | RGC Survival (RGCs/field) | Percentage of Control | Reference |
| Control (Vehicle) | - | 392.4 ± 22.23 | 100% | [1] |
| Y-33075 | 50 | 592.5 ± 23.86 | 151% | [1] |
| Y-27632 | 500 | No significant effect | - | [1] |
| H-1152 | 100 | No significant effect | - | [1] |
Table 2: Anti-inflammatory Effects of Y-33075 in an Ex Vivo Retinal Explant Model
| Marker | Y-33075 Treatment (50 µM) Effect | Pathway/Cell Type | Reference |
| Iba1+/CD68+ cells | Reduced number | Microglial Activation | [1] |
| GFAP | Limited astrogliosis | Astrocyte Activation | [1] |
| Tnfα, Il-1β, Nos2 | Inhibited expression | M1 Microglial Markers | [1] |
| TLR pathway | Activation reduced | Innate Immune Response | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Ex Vivo Retinal Explant Culture for Neuroprotection Assay
This protocol is adapted from studies evaluating the neuroprotective effects of ROCK inhibitors on RGCs.[1]
Objective: To assess the ability of Y-33075 to prevent RGC death in a controlled ex vivo environment that mimics glaucomatous injury.
Materials:
-
Adult Wistar rats
-
Dissection microscope
-
Sterile dissection tools
-
Culture medium: Neurobasal-A medium supplemented with B-27, N-2, L-glutamine, and penicillin-streptomycin
-
This compound
-
Other ROCK inhibitors (e.g., Y-27632, H-1152) for comparative analysis
-
Vehicle (e.g., sterile PBS or DMSO)
-
30 mm Millicell-CM culture inserts
-
6-well culture plates
-
Immunostaining reagents: anti-Brn3a antibody (RGC marker), secondary antibodies, DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Harvest: Euthanize adult Wistar rats according to institutional guidelines. Enucleate the eyes and place them in chilled culture medium.
-
Retinal Dissection: Under a dissection microscope, carefully dissect the retina from the eyecup, ensuring minimal damage to the tissue.
-
Explant Culture: Place the isolated retina on a Millicell-CM culture insert in a 6-well plate containing 1 mL of culture medium per well. The photoreceptor side should be in contact with the membrane.
-
Treatment: Prepare stock solutions of Y-33075 and other tested compounds in the appropriate vehicle. Add the compounds to the culture medium to achieve the desired final concentrations (e.g., 50 µM for Y-33075). Include a vehicle-only control group.
-
Incubation: Incubate the retinal explants at 37°C in a humidified atmosphere of 5% CO2 for a predetermined period (e.g., 4 days).
-
Immunostaining: After incubation, fix the retinal explants in 4% paraformaldehyde. Perform whole-mount immunostaining using an anti-Brn3a antibody to specifically label RGCs. Counterstain with DAPI to visualize all cell nuclei.
-
Quantification: Using a fluorescence microscope, capture images from standardized regions of each retinal explant. Count the number of Brn3a-positive cells per field to determine RGC survival.
-
Data Analysis: Compare the RGC counts between the treatment groups and the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed neuroprotective effects.
Protocol 2: In Vivo Microbead-Induced Ocular Hypertension Model
This protocol describes the induction of elevated IOP in rodents to mimic glaucoma, followed by treatment with Y-33075. This is a generalized protocol and may require optimization for specific research questions.
Objective: To evaluate the IOP-lowering efficacy and neuroprotective effects of Y-33075 in a rodent model of glaucoma.
Materials:
-
Adult C57BL/6J mice or Sprague Dawley rats
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Polystyrene microbeads (e.g., 15 µm diameter)
-
Glass micropipettes
-
Microsyringe pump
-
Tonometer for measuring rodent IOP (e.g., TonoLab)
-
This compound formulated for topical administration (e.g., in a sterile ophthalmic solution)
-
Vehicle control eye drops
-
Slit-lamp biomicroscope
Procedure:
-
Anesthesia and Baseline IOP: Anesthetize the animal and measure baseline IOP in both eyes using a tonometer.
-
Microbead Injection: Under a surgical microscope, make a small corneal puncture with a 30-gauge needle. Using a glass micropipette connected to a microsyringe pump, inject a sterile suspension of microbeads into the anterior chamber of one eye. The contralateral eye can serve as a control (either uninjected or injected with sterile saline).
-
Post-Injection Monitoring: Monitor the animals for any signs of adverse reactions. Allow the IOP to stabilize and elevate over a period of several days to weeks.
-
Topical Treatment: Once sustained ocular hypertension is established, begin topical administration of Y-33075 eye drops to the microbead-injected eye. A typical regimen might be one drop (e.g., 5 µL) administered once or twice daily. The contralateral eye should receive vehicle control drops.
-
IOP Monitoring: Measure IOP at regular intervals throughout the treatment period to assess the IOP-lowering effect of Y-33075.
-
Neuroprotection Assessment (Endpoint): At the end of the study period, euthanize the animals and enucleate the eyes.
-
RGC Counting: Dissect the retinas and perform whole-mount immunostaining for an RGC marker (e.g., Brn3a or RBPMS) to quantify RGC survival.
-
Optic Nerve Analysis: Process the optic nerves for histology and stain with paraphenylenediamine (PPD) to assess axon damage and loss.
-
-
Data Analysis: Compare IOP measurements, RGC counts, and optic nerve damage between the Y-33075-treated group and the vehicle-treated control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of Y-33075 in glaucoma research.
Caption: Signaling pathway of Y-33075 in glaucoma.
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound is a promising therapeutic candidate for glaucoma, addressing both the primary risk factor of elevated IOP and the underlying neurodegenerative processes. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of Y-33075 in relevant preclinical models. Consistent and standardized experimental approaches are crucial for advancing our understanding of this compound and its potential translation to clinical applications.
References
Application Notes and Protocols for Y-33075 Dihydrochloride in Cell Culture
Product Information
Product Name: Y-33075 dihydrochloride
Synonyms: Y-39983 dihydrochloride, RKI-983, SNJ-1656[1]
Mechanism of Action: Y-33075 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[2][3][4][5] It demonstrates high affinity for ROCK2, with a reported IC50 of 3.6 nM.[1][2][3][4][5][6] The compound is more potent than the commonly used ROCK inhibitor Y-27632.[2][5] Y-33075 also shows inhibitory activity against PKC and CaMKII, but at significantly higher concentrations.[1][6]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 353.25 g/mol | [2][4] |
| IC50 (ROCK) | 3.6 nM | [2][3][4][5][6] |
| IC50 (PKC) | 420 nM (0.42 µM) | [1][6] |
| IC50 (CaMKII) | 810 nM (0.81 µM) | [1][6] |
| Solubility in DMSO | ≥ 63 mg/mL (approx. 178 mM) | [4] |
| Solubility in Water | 40 mg/mL (approx. 113 mM) | [2] |
| Typical Cell Culture Concentration | 10 µM | [5][6] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by Y-33075. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream targets such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to increased actomyosin contractility. Y-33075 selectively inhibits ROCK, thereby preventing these downstream phosphorylation events.
References
Application Notes and Protocols for Y-33075 Dihydrochloride in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental for various cellular processes including cell adhesion, migration, proliferation, and contraction.[3][4][5][6][7] In the context of three-dimensional (3D) cell culture models, which more accurately mimic the in vivo microenvironment compared to traditional 2D cultures, the modulation of the ROCK pathway by inhibitors like Y-33075 offers a valuable tool for studying and manipulating cell behavior in a more physiologically relevant setting.[3][8]
These application notes provide a comprehensive overview of the use of this compound in 3D cell culture models, including its mechanism of action, quantitative data on its effects, and detailed protocols for its application.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics. Activation of the small GTPase RhoA leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates several substrates, most notably the Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes its interaction with actin, leading to increased actomyosin contractility and the formation of stress fibers. Simultaneously, ROCK-mediated phosphorylation of the myosin-binding subunit of MLCP inhibits its phosphatase activity, further augmenting the phosphorylated state of MLC.[6][7]
Y-33075, as a ROCK inhibitor, competitively binds to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets.[3] This leads to a reduction in actomyosin contractility, disassembly of stress fibers, and subsequent changes in cell morphology, adhesion, and migration.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wound Healing Assay Using Y-33075 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The wound healing assay, or scratch assay, is a fundamental method for studying cell migration in vitro. This document provides a detailed protocol for utilizing Y-33075 dihydrochloride, a potent, non-selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), in this assay. Understanding the role of ROCK signaling in cell migration is crucial for various research areas, including cancer biology, fibrosis, and tissue regeneration. Y-33075, by inhibiting ROCK, modulates the downstream phosphorylation of myosin light chain (MLC), thereby affecting stress fiber formation and cell contractility, which are key events in cell motility.[1][2][3]
Mechanism of Action: Y-33075 is a small molecule inhibitor that targets the ATP-binding site of ROCK kinases (ROCK I and ROCK II).[4] The RhoA-ROCK signaling pathway plays a central role in regulating cell shape, adhesion, and migration. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased actomyosin contractility and stress fiber formation. By inhibiting ROCK, Y-33075 disrupts these processes, which can paradoxically lead to increased cell migration in certain cell types, such as hepatic stellate cells, by promoting lamellipodial protrusions and altering cell-matrix adhesions.[1][2][5]
Signaling Pathway of Y-33075 Action
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 5. Organized migration of epithelial cells requires control of adhesion and protrusion through Rho kinase effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment of Cells with Y-33075 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1][2][3] The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[4][5] Inhibition of this pathway by Y-33075 has shown significant effects on different cell types, making it a valuable tool for basic research and a potential therapeutic agent. These application notes provide a comprehensive overview of the long-term effects of Y-33075 on cells, including detailed protocols for its use and data presentation.
Mechanism of Action
Y-33075 exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. ROCK is a key downstream effector of the small GTPase RhoA. The activation of ROCK leads to the phosphorylation of several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in increased actomyosin contractility and stress fiber formation.[1][6] By inhibiting ROCK, Y-33075 prevents these phosphorylation events, leading to a reduction in cellular contraction and alterations in cell morphology and motility.[1]
Figure 1: Simplified signaling pathway of Y-33075 mechanism of action.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of Y-33075 treatment on various cell lines as reported in the literature.
Table 1: Effects of 24-Hour Y-33075 Treatment on Hepatic Stellate Cells (HSCs)[7][8]
| Cell Line | Concentration | Parameter | Result |
| TWNT-4 (human HSC) | 100 nM | Contraction | Significant decrease |
| TWNT-4 (human HSC) | 1 µM | Contraction | Significant decrease |
| TWNT-4 (human HSC) | 10 µM | Contraction | Significant decrease |
| TWNT-4 (human HSC) | 100 nM | Proliferation (BrdU) | Significant decrease |
| TWNT-4 (human HSC) | 1 µM | Proliferation (BrdU) | Significant decrease |
| TWNT-4 (human HSC) | 10 µM | Proliferation (BrdU) | Significant decrease |
| TWNT-4 (human HSC) | 1 µM | Migration (Wound Healing) | Increased at 4, 8, 24h |
| TWNT-4 (human HSC) | 10 µM | Migration (Wound Healing) | Significant decrease at 24h |
| TWNT-4 (human HSC) | 1 µM | αSMA protein expression | Tendency towards reduction |
| TWNT-4 (human HSC) | 10 µM | αSMA protein expression | Significant decrease |
| TWNT-4 (human HSC) | 10 nM | p-MLC protein expression | Reduction observed |
| FVB/NJ (murine HSC) | 1 µM | Contraction | Decrease |
| FVB/NJ (murine HSC) | 10 µM | Contraction | Decrease |
| FVB/NJ (murine HSC) | 1 µM | Tgfβ mRNA expression | Drastic reduction |
| FVB/NJ (murine HSC) | 10 µM | Tgfβ mRNA expression | Drastic reduction |
| FVB/NJ (murine HSC) | 10 µM | αSMA protein expression | Decrease |
Table 2: Effects of 4-Day Y-33075 Treatment on Rat Retinal Explants[9]
| Parameter | Concentration | Result |
| Retinal Ganglion Cell (RGC) Survival | 50 µM | Significant increase in survival |
| Microglial Cell Population (CD11b+) | 50 µM | Significant decrease |
| Microglial Cell Population (CD68+) | 50 µM | Decrease (p=0.028) |
| Microglial Cell Population (CD11b+/CD68+) | 50 µM | Decrease (p=0.013) |
| M1 Microglial Markers (Tnfα, Il-1β, Nos2) mRNA | 50 µM | Inhibited expression |
| Glial Markers (Gfap, Itgam, Cd68) mRNA | 50 µM | Inhibited expression |
Experimental Protocols
Protocol 1: Short-Term (24-Hour) Treatment of Hepatic Stellate Cells[7][8]
This protocol is adapted from a study investigating the effects of Y-33075 on human and murine hepatic stellate cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Calf Serum (FCS)
-
L-Glutamine
-
Penicillin-Streptomycin
-
Appropriate cell culture plates and flasks
-
TWNT-4 or FVB/NJ hepatic stellate cells
Procedure:
-
Stock Solution Preparation: Dissolve this compound in PBS to create a 100 mM stock solution. It is recommended to prepare fresh solutions for each experiment due to potential instability.[3]
-
Cell Culture: Culture TWNT-4 cells in DMEM with 10% FCS, 2% L-Glutamine, and 1% Penicillin-Streptomycin. For primary murine FVB/NJ HSCs, use DMEM with 20% FCS, 2% L-Glutamine, and 1% Penicillin-Streptomycin.
-
Starvation: Prior to treatment, starve the cells for 24 hours in DMEM containing 0% FCS, 2% L-Glutamine, and 1% Penicillin-Streptomycin.
-
Treatment: Dilute the Y-33075 stock solution in the appropriate culture medium (with 10% or 20% FCS) to final concentrations ranging from 10 nM to 10 µM.
-
Incubation: Add the Y-33075 containing medium to the starved cells and incubate for 24 hours.
-
Analysis: After the 24-hour incubation period, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, proliferation assays (e.g., BrdU), migration assays (e.g., wound healing), and contraction assays.
Protocol 2: Long-Term (4-Day) Treatment of Retinal Explants[9]
This protocol is based on a study evaluating the neuroprotective effects of Y-33075 on retinal ganglion cells.
Materials:
-
This compound
-
Neurobasal medium
-
B27 supplement
-
BDNF, CNTF, Forskolin
-
Glutamine
-
Rat retinal explants
-
Appropriate culture plates
Procedure:
-
Explant Culture: Culture rat retinal explants in a serum-free neurobasal medium supplemented with 2% B27 supplement, 50 ng/mL BDNF, 50 ng/mL CNTF, 5 µM forskolin, and 1 mM glutamine.
-
Treatment Preparation: Prepare a working solution of Y-33075 in the culture medium to a final concentration of 50 µM.
-
Treatment: Add the Y-33075 containing medium to the retinal explants.
-
Incubation: Incubate the explants for 4 days. The medium should be changed as required, with fresh Y-33075 added at each medium change to maintain a consistent concentration.
-
Analysis: After 4 days, the retinal explants can be analyzed for RGC survival (e.g., by immunofluorescence for Brn3a+ cells), microglial activation (e.g., by Iba1/CD68 staining and flow cytometry), and gene expression changes (e.g., by RNA-seq or RT-qPCR).
Considerations for Long-Term Treatment
Extending the treatment duration with Y-33075 beyond a few days requires careful consideration of several factors to ensure experimental validity.
-
Compound Stability: Solutions of Y-33075 are reported to be unstable and should be prepared fresh.[3] For long-term cultures, this necessitates frequent media changes with freshly prepared Y-33075 to maintain its effective concentration. The stability of Y-33075 in your specific cell culture medium at 37°C should be empirically determined if possible.
-
Cell Health and Proliferation: Long-term inhibition of ROCK can significantly impact cell proliferation and viability.[7][8] It is crucial to monitor cell health regularly using methods like trypan blue exclusion or live/dead staining. The seeding density may need to be adjusted to account for changes in proliferation rate.
-
Phenotypic Changes: Prolonged exposure to ROCK inhibitors can induce significant phenotypic changes in cells. These may include alterations in cell morphology, differentiation state, and gene expression profiles. It is important to characterize these changes over the course of the experiment.
-
Off-Target Effects: While Y-33075 is a selective ROCK inhibitor, the possibility of off-target effects at high concentrations or with long-term exposure should be considered.[7]
Figure 2: Proposed experimental workflow for long-term cell treatment with Y-33075.
Conclusion
This compound is a powerful research tool for investigating the roles of the ROCK signaling pathway. While most published studies focus on short-term treatments, the provided protocols and considerations offer a framework for designing and executing long-term experiments. Careful attention to compound stability and cellular responses is paramount for obtaining reliable and reproducible data in long-term cell culture with Y-33075.
References
- 1. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ROCK Inhibition as Potential Target for Treatment of Pulmonary Hypertension [mdpi.com]
- 5. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Y-33075 dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-33075 dihydrochloride. The information addresses common solubility issues and offers solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated kinase (ROCK).[1][2] It functions by targeting ROCK2, with an IC50 of 3.6 nM.[1] Its inhibitory action on ROCK makes it a valuable tool for studying cellular processes regulated by the ROCK signaling pathway, such as cell adhesion, migration, and smooth muscle contraction. Y-33075 also shows inhibitory effects on PKC and CaMKII, but with significantly lower potency compared to ROCK.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound exhibits good solubility in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective. It is also soluble in water. For in vivo studies, specific formulations using a combination of solvents are recommended.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Precipitation or cloudiness can occur, especially when preparing aqueous solutions or specific formulations. To aid dissolution and clear the solution, gentle heating and/or sonication are recommended.[3][4] It is crucial to ensure the compound is fully dissolved before use in experiments to guarantee accurate concentration and activity.
Q4: Can I store pre-made solutions of this compound?
Yes, solutions of this compound can be stored for future use. For optimal stability, it is recommended to store solutions at -80°C for up to one year.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | This compound may have limited solubility in certain aqueous buffers at high concentrations. | First, prepare a concentrated stock solution in a recommended solvent like DMSO or water. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. If precipitation still occurs, consider using a co-solvent system or a formulation designed for in vivo use. |
| Precipitate forms after adding the compound to cell culture media. | The final concentration of the compound in the media may exceed its solubility limit, or there may be interactions with media components. | Prepare a high-concentration stock solution in DMSO. Then, perform a serial dilution of the stock solution directly into the cell culture media to achieve the final working concentration. Ensure thorough mixing after each dilution step. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of the compound, leading to inaccurate dosing. | Always visually inspect your solution to ensure it is clear and free of any precipitate before each experiment. If necessary, use sonication or gentle warming to redissolve any solids.[3][4] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 100 mg/mL[2][4] | 283.09[4] |
| Water | 50 mg/mL[4] | 141.54[4] |
| In Vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 7.08[3] |
| In Vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 7.08[3] |
| In Vivo Formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 7.08[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM (e.g., for 3.53 mg of powder, add 100 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Store the stock solution at -80°C for long-term use.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, add the solvents sequentially:
-
Add the required volume of DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume.
-
-
If any precipitation occurs during the process, gentle warming and/or sonication can be used to clarify the solution.[3]
Visualizations
References
Potential degradation of Y-33075 in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Y-33075 in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of Y-33075 in aqueous solution?
Currently, there is limited publicly available data specifically detailing the degradation of Y-33075 in aqueous solutions. While information on its biological activity as a potent and selective ROCK inhibitor is well-documented, comprehensive studies on its stability under various aqueous conditions (e.g., pH, temperature, light exposure) have not been published.[1][2][3][4][5][6] Commercial suppliers recommend storing stock solutions at -20°C for up to one year or -80°C for up to two years, suggesting that the compound may be unstable at higher temperatures over extended periods.[1]
Q2: My experimental results with Y-33075 are inconsistent. Could degradation of the compound in my aqueous buffer be a factor?
Inconsistent experimental outcomes, such as a loss of inhibitory activity, can indeed be a sign of compound degradation. Y-33075 is a potent inhibitor of Rho-associated kinase 2 (ROCK2), and its degradation would lead to a lower effective concentration in your assay, resulting in diminished or variable biological effects.[2][4][6] It is crucial to ensure the stability of Y-33075 under your specific experimental conditions.
Q3: What factors could potentially lead to the degradation of Y-33075 in my experiments?
Several factors common in laboratory settings can contribute to the degradation of small molecules like Y-33075 in aqueous solutions:
-
pH: The stability of many pharmaceutical compounds is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Storing aqueous solutions of Y-33075 at room temperature or higher for extended periods may lead to significant degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation in light-sensitive compounds.
-
Oxidation: The presence of oxidizing agents, or even dissolved oxygen in the buffer, can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present in the sample could potentially metabolize or degrade Y-33075.[7]
Q4: How can I assess the stability of Y-33075 in my specific aqueous buffer?
To determine the stability of Y-33075 in your experimental setup, a forced degradation study is recommended.[8] This involves subjecting a solution of Y-33075 in your buffer to various stress conditions and monitoring the concentration of the parent compound over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Troubleshooting Guide: Assessing Y-33075 Stability
This guide provides a general framework for identifying and addressing potential degradation of Y-33075 in your aqueous solutions.
Problem: Inconsistent or lower-than-expected activity of Y-33075.
Possible Cause: Degradation of Y-33075 in the prepared aqueous solution.
Solution Workflow:
Experimental Protocols
Protocol 1: Forced Degradation Study of Y-33075 in Aqueous Buffer
Objective: To identify conditions that cause the degradation of Y-33075.
Materials:
-
Y-33075
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous experimental buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer or photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Y-33075 (e.g., 10 mM) in DMSO.
-
Preparation of Test Solutions: Dilute the Y-33075 stock solution to a final concentration (e.g., 100 µM) in your aqueous experimental buffer.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of an aliquot of the test solution to ~3 with HCl.
-
Base Hydrolysis: Adjust the pH of an aliquot of the test solution to ~9 with NaOH.
-
Oxidation: Add a small volume of H₂O₂ (e.g., to a final concentration of 3%) to an aliquot of the test solution.
-
Thermal Degradation: Incubate an aliquot of the test solution at an elevated temperature (e.g., 40°C or 60°C).
-
Photodegradation: Expose an aliquot of the test solution to light (e.g., in a photostability chamber or under a UV lamp).
-
Control: Keep an aliquot of the test solution at a stable, cool temperature (e.g., 4°C) and protected from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Quantification: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining intact Y-33075. A suitable method would involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9]
-
Data Analysis: Calculate the percentage of Y-33075 remaining at each time point for each condition relative to the initial concentration (time 0).
Data Presentation
Your results from the forced degradation study can be summarized in a table for easy comparison.
Table 1: Hypothetical Forced Degradation Data for Y-33075
| Stress Condition | Time (hours) | % Y-33075 Remaining |
| Control (4°C, Dark) | 0 | 100 |
| 24 | 99.5 | |
| Elevated Temp (40°C) | 0 | 100 |
| 24 | 85.2 | |
| Acidic (pH 3) | 0 | 100 |
| 24 | 92.7 | |
| Basic (pH 9) | 0 | 100 |
| 24 | 78.4 | |
| Oxidative (3% H₂O₂) | 0 | 100 |
| 24 | 65.1 | |
| Light Exposure | 0 | 100 |
| 24 | 90.3 |
Signaling Pathway Context
Understanding the mechanism of action of Y-33075 is crucial for interpreting experimental results. Y-33075 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK pathway plays a significant role in regulating cell shape, motility, and contraction.
If Y-33075 degrades, its ability to inhibit ROCK will be reduced, leading to an increase in phosphorylated MLC and subsequent cellular contraction, which may explain inconsistent experimental results.[2][3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Analytical Techniques for Quantifying Cyclin‐dependent Kinase 4 and 6 Inhibitors in Biological Samples, Bulk, and Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]
Identifying and minimizing off-target effects of Y-33075
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Y-33075, a potent Rho-kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Y-33075 and what is its primary mechanism of action?
A1: Y-33075 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its primary mechanism of action is the inhibition of the RhoA-ROCK signaling pathway. This pathway is a key regulator of cellular contraction, stress fiber formation, and focal adhesions.[2][3] By inhibiting ROCK, Y-33075 blocks the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to a reduction in cellular contractility.[2]
Q2: What are the known on-target effects of Y-33075 in cellular assays?
A2: The primary on-target effects of Y-33075, consistent with ROCK inhibition, include a significant reduction in cell contraction, fibrogenesis, and proliferation.[2] For instance, in hepatic stellate cells (HSCs), Y-33075 has been shown to decrease the expression of fibrosis markers such as α-smooth muscle actin (αSMA) and collagen 1a1.[4] It is notably more potent than the more commonly used ROCK inhibitor, Y-27632.[2]
Q3: What are the known or potential off-target effects of Y-33075?
A3: While Y-33075 is highly selective for ROCK, it can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-target kinases are Protein Kinase C (PKC) and Calcium/Calmodulin-dependent protein Kinase II (CaMKII).[5] However, the affinity of Y-33075 for ROCK is approximately 117-fold and 225-fold higher than for PKC and CaMKII, respectively.[5] It is crucial to be aware of these potential off-target interactions as they can lead to misinterpretation of experimental results.[2]
Q4: How should I prepare and store Y-33075 stock solutions?
A4: Y-33075 is typically dissolved in PBS to create a stock solution, for example, at a concentration of 100 mM.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[5] Before use in cell culture, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in cell migration | This can be a complex cellular response to ROCK inhibition. While ROCK is involved in cell contraction, its inhibition can sometimes lead to a more migratory phenotype in certain cell types by altering cytoskeletal dynamics.[2][7] | 1. Confirm the phenotype: Use a wound-healing or transwell migration assay to quantify the migratory effect. 2. Test other ROCK inhibitors: Use a structurally different ROCK inhibitor (e.g., Fasudil) to see if the effect is consistent with ROCK inhibition.[7] 3. Investigate downstream signaling: Analyze the activity of other migration-related pathways that might be activated in response to ROCK inhibition. |
| Lack of expected biological effect (e.g., no reduction in contraction) | 1. Suboptimal inhibitor concentration: The concentration of Y-33075 may be too low for the specific cell type or experimental conditions. 2. Cell type-specific differences: The RhoA-ROCK pathway may not be the primary driver of the phenotype in your cell line. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Titrate Y-33075 over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.[2] 2. Confirm target expression: Use Western blot to verify the expression of ROCK1 and ROCK2 in your cells. 3. Validate with a positive control: Use a cell line known to be responsive to ROCK inhibitors to confirm the activity of your Y-33075 stock. |
| High levels of cell toxicity | 1. Off-target effects: At high concentrations, Y-33075 may be inhibiting other kinases essential for cell survival. 2. On-target toxicity: Complete inhibition of the ROCK pathway may be detrimental to your specific cell type. | 1. Lower the concentration: Use the lowest effective concentration of Y-33075 that elicits the desired on-target effect. 2. Assess apoptosis: Use assays for markers like cleaved caspase-3 to determine if the toxicity is due to apoptosis. 3. Use a structurally unrelated ROCK inhibitor: This can help determine if the toxicity is a general consequence of ROCK inhibition or specific to the chemical structure of Y-33075. |
| Inconsistent results between experiments | 1. Batch-to-batch variability of Y-33075: Different batches of the compound may have slight variations in purity or activity. 2. Variability in cell culture: Passage number, cell density, and serum concentration can all influence cellular responses. 3. Inconsistent compound preparation: Issues with dissolving or diluting the inhibitor can lead to variations in the final concentration. | 1. Purchase from a reputable supplier: Ensure the quality and consistency of the compound. 2. Standardize cell culture protocols: Maintain consistent cell culture conditions for all experiments. 3. Prepare fresh dilutions: Make fresh dilutions of Y-33075 from a validated stock solution for each experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Y-33075
| Target | IC50 | Fold Selectivity vs. ROCK |
| ROCK | 3.6 nM | - |
| PKC | 0.42 µM (420 nM) | ~117x |
| CaMKII | 0.81 µM (810 nM) | ~225x |
| Data compiled from MedChemExpress.[5] |
Mandatory Visualizations
Caption: On-target signaling pathway of Y-33075.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.plos.org [journals.plos.org]
- 7. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Y-33075 dihydrochloride concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Y-33075 dihydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Y-33075?
A1: Y-33075 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions by targeting ROCK, a key downstream effector of the small GTPase RhoA. The inhibition of ROCK prevents the phosphorylation of its substrates, such as Myosin Light Chain (MLC), which leads to a decrease in stress fiber formation and cell contraction.[3][4]
Q2: How does Y-33075 compare to the more common ROCK inhibitor, Y-27632?
A2: Y-33075 is a derivative of Y-27632 and has demonstrated significantly higher potency.[1] Studies have shown that Y-33075 can be approximately 10 times more potent than Y-27632 in inhibiting cellular contraction.[3][5] It has an IC50 value of 3.6 nM for ROCK2.[2][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: How should I prepare a stock solution of Y-33075?
A4: this compound is soluble in DMSO.[6] For a stock solution, dissolve the compound in DMSO; for example, a 50 mg/mL solution is possible with ultrasonic warming.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] One study mentions dissolving Y-33075 in PBS to create a 100 mM stock solution.[4][5]
Q5: What are potential off-target effects of Y-33075?
A5: While Y-33075 is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations. For instance, it inhibits Protein Kinase C (PKC) and Calcium/Calmodulin-dependent protein Kinase II (CaMKII) with IC50 values of 0.42 µM and 0.81 µM, respectively.[1][2] However, its affinity for ROCK is significantly higher, being 117 and 225 times more potent for ROCK than for PKC and CaMKII, respectively.[1][2] It is generally considered that the concentrations used in most in vitro studies are too low to induce significant off-target effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of Y-33075 | Incorrect concentration: The concentration may be too low for the specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from 10 nM to 100 µM.[1][3][6] |
| Compound degradation: Improper storage or handling may have led to degradation. | Ensure the compound has been stored correctly at -20°C or -80°C.[1] Prepare fresh stock solutions. | |
| Cellular context: The role of the ROCK pathway may not be prominent in the cellular process being investigated. | Confirm the expression and activity of ROCK in your cell line. | |
| Precipitation of the compound in culture medium | Poor solubility: Y-33075 has low solubility in aqueous solutions.[1] | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. If precipitation occurs, consider using a different solvent system or warming the solution.[1] |
| High concentration: The concentration of Y-33075 may be too high for the medium's capacity. | Reduce the final concentration of Y-33075 in your experiment. | |
| Unexpected or contradictory results (e.g., increased cell migration) | Pleiotropic effects of ROCK inhibition: ROCK inhibition can have complex and sometimes unexpected effects on cellular processes. For example, while it decreases contraction, it has been shown to increase migration in hepatic stellate cells.[3][4] | Carefully review the literature for known effects of ROCK inhibition in your specific cell type and context. Consider alternative assays to confirm your findings. |
| Cell toxicity | High concentration of Y-33075: Excessive concentrations may lead to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of Y-33075 for your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
Data Presentation
Table 1: Effective Concentrations of Y-33075 in Various In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Hepatic Stellate Cells (TWNT-4) | Contraction Assay | 100 nM - 10 µM | Significant inhibition of contraction | [5] |
| Human Hepatic Stellate Cells (TWNT-4) | Proliferation (BrdU) | 100 nM - 10 µM | Significant decrease in proliferation | [4] |
| Human Hepatic Stellate Cells (TWNT-4) | Migration (Wound Healing) | 1 µM | Increased migration | [4] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Contraction Assay | 1 µM - 10 µM | Decreased contraction | [5] |
| Retinal Ganglion Cells (RGCs) | Neurite Outgrowth | 10 µM | Extension of neurites | [1][2] |
| Rabbit Ciliary Artery | Contraction Assay | 1 µM | Inhibition of histamine-evoked contraction | [1] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells at a suitable density in the appropriate culture vessel and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO.[1][6]
-
Treatment: On the day of the experiment, dilute the Y-33075 stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Controls: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve Y-33075) and a negative control (untreated cells).
-
Incubation: Treat the cells for the desired duration of the experiment.
Western Blotting for p-MLC Inhibition
-
Cell Lysis: After treatment with Y-33075, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MLC and total MLC overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL reagent and an imaging system.[8]
Cell Contraction Assay (3D Collagen Gel)
-
Cell Preparation: Culture and treat hepatic stellate cells with different concentrations of Y-33075 for 24 hours.[3]
-
Collagen Gel Preparation: Prepare a collagen solution on ice and mix it with the cell suspension.
-
Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Gel Detachment: After polymerization, gently detach the gels from the sides of the wells.
-
Image Analysis: Capture images of the gels at specified time points and measure the gel area to quantify contraction.
Visualizations
Caption: Signaling pathway of Y-33075 action.
Caption: General workflow for Y-33075 in vitro studies.
Caption: Troubleshooting decision tree for Y-33075.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Y-33075 dihydrochloride cytotoxicity and cell viability assays
Welcome to the technical support center for researchers utilizing Y-33075 dihydrochloride in cytotoxicity and cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary mechanism of action is to block the catalytic activity of ROCK, a key regulator of the actin cytoskeleton. This inhibition prevents the phosphorylation of downstream targets of ROCK, thereby affecting cellular processes such as contraction, adhesion, migration, and proliferation. Y-33075 is notably more potent than the more commonly studied ROCK inhibitor, Y-27632.
Q2: What is the reported potency and selectivity of Y-33075?
Y-33075 exhibits high potency for ROCK with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been demonstrated against other kinases, though it can inhibit Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) at higher concentrations.
Quantitative Data Summary: Kinase Inhibitory Profile of Y-33075
| Kinase | IC50 (nM) |
| ROCK | 3.6 |
| PKC | 420 |
| CaMKII | 810 |
Q3: What are the known effects of Y-33075 on cell proliferation?
Y-33075 has been shown to decrease cell proliferation in certain cell types. For instance, in studies with hepatic stellate cells (HSCs), Y-33075 significantly reduced proliferation at concentrations ranging from 100 nM to 10 µM.
Quantitative Data Summary: Effect of Y-33075 on Hepatic Stellate Cell Proliferation
| Cell Line | Assay | Concentration | Effect on Proliferation |
| TWNT-4 (human HSC) | BrdU | 100 nM | Significant decrease |
| TWNT-4 (human HSC) | BrdU | 1 µM | Significant decrease |
| TWNT-4 (human HSC) | BrdU | 10 µM | Significant decrease |
| FVB/NJ (murine HSC) | BrdU | 100 nM | Reduction |
| FVB/NJ (murine HSC) | BrdU | 1 µM | Reduction |
| FVB/NJ (murine HSC) | BrdU | 10 µM | Reduction |
Q4: How should I dissolve and store this compound?
This compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water, which can then be further diluted in culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability.
Troubleshooting Guide for Cytotoxicity and Cell Viability Assays
Issue 1: Inconsistent or unexpected results in cell viability assays.
Possible Cause 1: Direct interference of Y-33075 with the assay reagent.
Some small molecules can directly interact with the chemical components of viability assays, leading to false-positive or false-negative results. For example, a compound might chemically reduce the tetrazolium salt in an MTT assay, resulting in a color change that is independent of cellular metabolic activity.
Troubleshooting Steps:
-
Run a cell-free control: Prepare wells with culture medium and Y-33075 at the same concentrations used in your experiment, but without cells. Add the viability assay reagent and measure the signal. A significant signal in the absence of cells indicates direct interference.
-
Switch to an orthogonal assay: If interference is suspected, use a different viability assay that relies on an alternative mechanism. For example, if you are using a metabolic assay like MTT, consider switching to a membrane integrity assay (e.g., LDH release) or an ATP-based assay.
Possible Cause 2: Cytostatic vs. Cytotoxic Effects.
Y-33075, by inhibiting ROCK, can halt cell proliferation (a cytostatic effect) without necessarily inducing cell death (a cytotoxic effect). Assays that measure metabolic activity (e.g., MTT, XTT, WST-1) may show a decrease in signal that reflects reduced proliferation rather than direct cell killing.
Troubleshooting Steps:
-
Use a direct measure of cell death: Employ an assay that specifically quantifies cell death, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or an apoptosis assay (e.g., Annexin V/Propidium Iodide staining).
-
Perform cell counting: Directly count the number of viable cells using a hemocytometer and a viability stain like trypan blue. This provides a direct measure of cell number and viability.
Possible Cause 3: Compound precipitation.
If Y-33075 precipitates in the culture medium, the effective concentration will be lower and inconsistent across wells. Precipitates can also interfere with optical readings in absorbance- or fluorescence-based assays.
Troubleshooting Steps:
-
Visually inspect for precipitates: Before and after adding Y-33075 to your cells, examine the wells under a microscope for any signs of precipitation.
-
Check solubility limits: Ensure that the final concentration of Y-33075 in your culture medium does not exceed its solubility limit.
-
Optimize solvent concentration: Keep the final concentration of any organic solvent (like DMSO) as low as possible.
Issue 2: High background signal in the assay.
Possible Cause 1: Contamination.
Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can contribute to the assay signal, leading to high background.
Troubleshooting Steps:
-
Regularly test for mycoplasma contamination.
-
Practice sterile cell culture techniques.
-
Visually inspect cultures for signs of contamination.
Possible Cause 2: Media components.
Some components in the culture medium, such as phenol red, can interfere with the absorbance readings of colorimetric assays.
Troubleshooting Steps:
-
Use phenol red-free medium during the assay incubation period if using a colorimetric assay.
-
Include a "media only" background control to subtract the absorbance of the medium from all readings.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by viable cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Y-33075 in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent used to dissolve Y-33075) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: BrdU Cell Proliferation Assay
This protocol measures cell proliferation by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Y-33075 as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling reagent to each well and incubate for a specified time (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well to fix the cells and denature the DNA.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugate. Incubate to allow the antibody to bind to the incorporated BrdU.
-
Substrate Addition: Wash the wells to remove unbound antibody and add the enzyme substrate. A color will develop in proportion to the amount of BrdU incorporated.
-
Stop Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength for the substrate used.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of Y-33075.
Caption: General experimental workflow for assessing the cytotoxicity of Y-33075.
Stability of Y-33075 dihydrochloride in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Y-33075 dihydrochloride in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. As a solid, it is stable for at least four years when stored at -20°C.[1] For stock solutions, the recommended storage conditions vary based on the solvent. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2]
| Solution Type | Storage Temperature | Storage Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -80°C | 2 years[2] |
| -20°C | 1 year[2] | |
| Stock Solution in DMSO (alternative recommendation) | -80°C | 6 months[3] |
| -20°C | 1 month[3] | |
| Stock Solution in PBS or Water | -20°C | Up to 6 months[4] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] For cell culture experiments, a common approach is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. One study dissolved Y-33075 in PBS to create a 100 mM stock solution.[5] When preparing for in vivo studies, a stock solution in DMSO can be further diluted in vehicles like a mixture of PEG300, Tween-80, and saline.[2]
Q3: Is there specific data on the stability of this compound in cell culture media at 37°C?
A3: Publicly available literature does not provide specific quantitative data on the stability of this compound in various cell culture media at 37°C over extended time points. However, the compound has been used in cell culture experiments for periods of 24 hours, suggesting it retains activity for at least this duration.[5][6] Given the lack of specific data, it is highly recommended to perform a stability study in your specific cell culture medium and conditions.
Q4: What factors can influence the stability of Y-33075 in my cell culture experiment?
A4: Several factors can affect the stability of a small molecule like Y-33075 in cell culture media:
-
Inherent instability in aqueous solutions: Some compounds can degrade when dissolved in aqueous environments like cell culture media at 37°C.[7]
-
Media components: Certain components within the cell culture media, such as amino acids or vitamins, may react with the compound.[7]
-
pH of the media: The pH of the culture medium can influence the rate of degradation of pH-sensitive compounds.[7]
-
Presence of serum: Serum proteins can sometimes bind to and stabilize compounds.[7]
-
Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates and pipette tips, reducing its effective concentration.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results between replicates. | Inconsistent sample handling. Incomplete solubilization of the compound. | Ensure precise and consistent timing for all experimental steps. Confirm the complete dissolution of the compound in the stock solution and media.[7] |
| Reduced or no observable effect of the compound over time. | Degradation of Y-33075 in the cell culture medium at 37°C. | Perform a stability study of Y-33075 in your specific cell culture medium using an analytical method like HPLC-MS to determine its half-life. Consider more frequent media changes with freshly diluted compound. |
| Precipitation of the compound in the cell culture medium. | The final concentration of the compound exceeds its solubility in the medium. The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the compound is within its solubility limit in the culture medium. Keep the final concentration of DMSO below 0.1% to avoid cell toxicity and solubility issues.[4] If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[2] |
| Discrepancy between expected and observed compound activity. | Adsorption of the compound to plasticware. Cellular uptake of the compound. | Use low-protein-binding plates and pipette tips. Analyze cell lysates to quantify the intracellular concentration of the compound.[7] |
Experimental Protocols
Protocol for Assessing the Stability of Y-33075 in Cell Culture Media
This protocol provides a general framework for determining the stability of Y-33075 in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7]
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS).
- Prepare the working solution of Y-33075 by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
2. Experimental Procedure:
- In a multi-well plate, add 1 mL of the 10 µM Y-33075 working solution to triplicate wells for each condition (with and without serum).
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
3. Sample Processing:
- To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
- Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
- Analyze the samples using a validated HPLC-MS method to quantify the concentration of Y-33075 at each time point.
- Plot the concentration of Y-33075 as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing Y-33075 stability in cell culture media.
Caption: A flowchart for troubleshooting common issues with Y-33075.
Caption: Y-33075 inhibits the ROCK signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Avoiding experimental artifacts with Y-33075 dihydrochloride
Welcome to the technical support center for Y-33075 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while avoiding common experimental artifacts. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exerts its effect by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This leads to the disassembly of actin stress fibers and a reduction in cell contractility.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light, where it is stable for up to two years. Once reconstituted in a solvent such as DMSO or water, it is recommended to aliquot the stock solution and store it at -20°C for up to one year, again protected from light.[2] Avoid repeated freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in aqueous solutions. For example, it is soluble in PBS at a concentration of 100 mg/mL.[1] For cell culture experiments, a common stock solution concentration is 10 mM in sterile water or DMSO. When preparing aqueous stock solutions, it may be necessary to gently warm or sonicate the solution to ensure complete dissolution.[1] Always use high-purity solvents and sterile filtration for cell-based applications.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of Y-33075 on my cells (e.g., no change in cell morphology, no reduction in stress fibers).
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the compound has been stored correctly and has not expired. If you have an old batch, it is advisable to test its activity on a well-established positive control cell line known to respond to ROCK inhibition.[2]
-
-
Possible Cause 2: Insufficient Concentration.
-
Solution: The effective concentration of Y-33075 can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations typically range from 1 µM to 10 µM for in vitro studies.[3]
-
-
Possible Cause 3: Incorrect Experimental Design.
-
Solution: Review your experimental protocol. Ensure that the treatment duration is sufficient for the inhibitor to exert its effect. For some cellular processes, a pre-incubation period with the inhibitor may be necessary. Include appropriate positive and negative controls in your experiment.
-
Problem 2: I am observing unexpected or paradoxical effects, such as an increase in cell migration.
-
Possible Cause: Complex Biological Response to ROCK Inhibition.
-
Solution: Inhibition of ROCK can sometimes lead to unexpected cellular responses. For instance, while ROCK inhibition typically reduces cell contraction, it has been reported to increase migration in certain cell types, such as hepatic stellate cells.[4][5] This is a valid biological observation and not necessarily an artifact. It is crucial to carefully review existing literature for similar findings in your cell type or pathway of interest. To confirm this is a ROCK-mediated effect, consider using a structurally different ROCK inhibitor as a control.
-
Problem 3: I am seeing signs of cytotoxicity or a significant decrease in cell viability.
-
Possible Cause 1: High Concentration.
-
Solution: While Y-33075 is generally well-tolerated at effective concentrations, very high doses can lead to off-target effects and cytotoxicity.[3] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells and use a concentration well below this limit.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: Y-33075 has been shown to inhibit other kinases, such as Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), although at much higher concentrations than for ROCK.[1] If you suspect off-target effects are contributing to cytotoxicity, try using a lower concentration of Y-33075 or a more selective ROCK inhibitor if available. Including control experiments with inhibitors of the potential off-target kinases can also help dissect the observed effects.
-
Problem 4: I observe a precipitate in my cell culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility in Media.
-
Solution: Although this compound has good aqueous solubility, high concentrations in complex cell culture media containing salts and proteins can sometimes lead to precipitation.[6]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions.
-
Pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Add the inhibitor dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Avoid high final concentrations if possible. If a high concentration is necessary, consider using a small amount of a co-solvent like DMSO in your final dilution, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Certain components of serum or media supplements may interact with the compound. If you are using a serum-containing medium, try reducing the serum concentration during the treatment period if your experimental design allows.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| ROCK | 3.6 nM | [1] |
| PKC | 0.42 µM | [1] |
| CaMKII | 0.81 µM | [1] |
Table 2: Comparison of Y-33075 and Y-27632 Potency
| Parameter | Y-33075 | Y-27632 | Cell Type | Reference |
| Inhibition of Contraction | Effective at 100 nM - 10 µM | Effective at 1 µM and 10 µM | TWNT-4 (human hepatic stellate cells) | [3] |
Experimental Protocols
Protocol 1: Inhibition of Cell Contraction in a 3D Collagen Gel Matrix
This protocol is adapted from a study on hepatic stellate cells.[3]
-
Cell Seeding: Prepare a collagen gel solution (e.g., rat tail collagen type I) according to the manufacturer's instructions. Resuspend cells (e.g., hepatic stellate cells) in the collagen solution at a density of 1 x 10⁵ cells/mL.
-
Gel Polymerization: Pipette 500 µL of the cell-collagen suspension into each well of a 24-well plate. Allow the gels to polymerize at 37°C for 30-60 minutes.
-
Treatment: After polymerization, gently detach the gels from the sides of the wells. Add 1 mL of culture medium containing the desired concentration of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control to each well.
-
Image Acquisition: Acquire images of the gels at 0, 24, 48, and 72 hours.
-
Data Analysis: Measure the area of the collagen gels at each time point using image analysis software (e.g., ImageJ). The reduction in gel area corresponds to cell contraction.
Protocol 2: Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol allows for the direct assessment of ROCK activity by measuring the phosphorylation of a key downstream target.
-
Cell Lysis: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated myosin light chain (p-MLC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to a loading control (e.g., GAPDH or total MLC).
Visualizations
Caption: Y-33075 inhibits ROCK, preventing MLC phosphorylation and cell contraction.
Caption: A logical workflow for troubleshooting unexpected results with Y-33075.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Impact of Y-33075 dihydrochloride lot-to-lot variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Y-33075 dihydrochloride. The information provided is intended to help address potential issues, including those arising from lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is Y-33075, and what is its primary mechanism of action?
Y-33075 is a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is a derivative of Y-27632 but has demonstrated greater potency.[2][3] The ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating downstream targets like Myosin Light Chain (MLC).[3] By inhibiting ROCK, Y-33075 leads to decreased phosphorylation of MLC, resulting in reduced cellular contraction and stress fiber formation.[2][3]
Q2: What are the common applications of Y-33075 in research?
Y-33075 is utilized in a variety of research applications, including:
-
Inhibition of cell contraction in studies of hepatic stellate cells.[2][3][4]
-
Promotion of neurite outgrowth in retinal ganglion cells.[1]
-
Investigation of its potential as a therapeutic agent for glaucoma by increasing aqueous humor outflow.[5][6]
-
Studying its effects on cell migration and proliferation.[2][7]
Q3: We are observing inconsistent results between different batches of Y-33075. What could be the cause?
Lot-to-lot variation is a known challenge with chemical reagents that can lead to inconsistent experimental outcomes.[8] This variability can stem from several factors during the manufacturing process, transportation, or storage.[9] For a compound like this compound, inconsistencies could manifest as differences in purity, potency, or the presence of impurities. It is crucial for laboratories to have procedures in place to qualify new lots of reagents to ensure reproducibility.[8][10]
Q4: How can we mitigate the impact of lot-to-lot variability?
To manage potential lot-to-lot variability, consider the following steps:
-
New Lot Validation: Before using a new lot for critical experiments, perform a side-by-side comparison with the previous, validated lot.
-
Standardized Assays: Use a standardized, quantitative assay (e.g., a cell contraction assay or a Western blot for p-MLC) to compare the potency of the old and new lots.
-
Patient Samples in Clinical Research: When applicable, using native patient samples is preferred for lot evaluation as internal quality control materials may not always be commutable.[8]
-
Communication with Manufacturer: If significant variability is detected, contact the manufacturer. They may have internal quality control data to share.[8]
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Effect Observed
My experiment with a new lot of Y-33075 is showing a significantly weaker effect compared to the previous lot at the same concentration. What should I do?
This issue may be related to lower potency or degradation of the new lot. Follow these troubleshooting steps:
-
Verify Stock Solution: Prepare a fresh stock solution from the new lot. Ensure the powder was stored correctly (as per the manufacturer's instructions) and that the solvent is of high quality. Y-33075 is often dissolved in PBS to create a stock solution.[2][4]
-
Perform a Dose-Response Curve: Compare the new lot to your old lot by running a dose-response experiment. This will allow you to determine if the IC50 has shifted.
-
Check for Degradation: If possible, analyze the compound's integrity via analytical methods like HPLC. Improper storage or handling can lead to degradation.
-
Contact the Supplier: If the potency is confirmed to be lower, contact the supplier with your comparative data.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
We are observing unexpected cellular responses or toxicity with a new batch of Y-33075 that were not present with the previous one. What is the likely cause?
This could be due to impurities in the new lot or a higher effective concentration due to increased purity.
-
Review Compound Selectivity: While Y-33075 is a potent ROCK inhibitor, it also has inhibitory effects on other kinases like PKC and CaMKII at higher concentrations.[1] The IC50 values for these off-target kinases are significantly higher than for ROCK, but a highly concentrated or impure lot could exacerbate these effects.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with both the old and new lots to quantitatively compare their cytotoxic effects.
-
Lower the Concentration: Test if lowering the concentration of the new lot can achieve the desired ROCK inhibition without the off-target effects.
-
Consider Lot-Specific Impurities: The synthesis of chemical compounds can sometimes result in different impurity profiles between batches. If the problem persists, discuss the possibility of lot-specific impurities with the manufacturer.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (ROCK) | 3.6 nM | In vitro kinase assay | [1] |
| IC50 (PKC) | 0.42 µM | In vitro kinase assay | [1] |
| IC50 (CaMKII) | 0.81 µM | In vitro kinase assay | [1] |
| Effective Concentration (Contraction Inhibition) | 100 nM - 10 µM | Human Hepatic Stellate Cells (TWNT-4) | [4] |
| Effective Concentration (Neurite Extension) | 10 µM | Retinal Ganglion Cells (RGCs) | [1] |
| Effective Concentration (p-MLC Reduction) | Starting at 10 nM | Human Hepatic Stellate Cells (TWNT-4) | [2] |
Experimental Protocols
Protocol: Collagen Gel Contraction Assay with Hepatic Stellate Cells (HSCs)
This protocol is adapted from studies investigating the effect of Y-33075 on HSC contraction.[2][4]
Materials:
-
Culture-activated human (e.g., TWNT-4) or primary murine HSCs
-
Rat tail collagen type I
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Calf Serum (FCS)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
24-well plates
Procedure:
-
Cell Preparation: Culture HSCs until they are activated and transdifferentiated. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Stock Solution: Prepare a 100 mM stock solution of Y-33075 by dissolving it in PBS.[2][4]
-
Collagen Gel Preparation: Prepare a collagen solution on ice by mixing collagen type I with DMEM and FCS.
-
Cell Embedding: Resuspend the starved HSCs in the collagen solution and dispense into 24-well plates. Allow the gels to polymerize at 37°C.
-
Treatment: After polymerization, add serum-containing medium with the desired final concentrations of Y-33075 (e.g., 10 nM to 10 µM) or vehicle control to each well.
-
Incubation and Imaging: Incubate the plates for 24 hours.[2] After incubation, gently detach the gels from the well sides. Image the gels to measure the surface area.
-
Analysis: Quantify the gel area using image analysis software. A decrease in gel area corresponds to an increase in cell contraction. Compare the areas of the Y-33075-treated gels to the vehicle control.
Visualizations
Signaling Pathway of Y-33075 Action
Caption: Mechanism of Y-33075 as a ROCK inhibitor.
Workflow for Qualifying a New Lot of Y-33075
Caption: Workflow for validating a new lot of Y-33075.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 5. dovepress.com [dovepress.com]
- 6. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Y-33075 dihydrochloride treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Y-33075 dihydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4][5][6] The RhoA-ROCK signaling pathway plays a crucial role in regulating cellular functions such as contraction, migration, proliferation, and apoptosis.[7][8][9] Y-33075 inhibits this pathway by acting on both ROCK I and ROCK II.[8] This inhibition leads to downstream effects like reduced phosphorylation of Myosin Light Chain (MLC), which in turn decreases cellular contraction.[5][7][9]
Q2: What is a typical starting concentration for Y-33075 in cell-based assays?
A2: The optimal concentration of Y-33075 is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common concentration range to start with is 100 nM to 10 µM.[7] For instance, concentrations as low as 10 nM have been shown to reduce p-MLC levels, while 10 µM has been used to see significant effects on αSMA expression and neurite extension.[2][7][10] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like sterile water or DMSO to create a stock solution.[10][11] For example, a stock solution of 100 mM can be prepared in PBS.[7][8] It is crucial to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] Note that aqueous solutions of Y-33075 may be unstable and it is often recommended to prepare them fresh.[6]
Q4: What are the known off-target effects of Y-33075?
A4: While Y-33075 is a selective ROCK inhibitor, it can also inhibit other kinases at higher concentrations, such as Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][10][11] The IC50 for ROCK is 3.6 nM, whereas for PKC it is 0.42 µM and for CaMKII it is 0.81 µM.[1][10] Researchers should be mindful of these potential off-target effects, especially when using concentrations in the higher micromolar range.
Optimizing Incubation Time: A Troubleshooting Guide
Optimizing the incubation time for Y-33075 treatment is critical for obtaining reliable and reproducible results. The ideal duration depends on the experimental endpoint, the concentration of the inhibitor, and the cell type being used.
Experimental Workflow for Optimizing Incubation Time
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No observable effect of Y-33075 | 1. Incubation time is too short: The biological process being measured may require a longer duration to manifest a change. | 1. Perform a time-course experiment: Test a broader range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint. For assays looking at changes in gene or protein expression, longer incubation times of 24 to 72 hours may be necessary.[12] |
| 2. Inhibitor concentration is too low: The concentration of Y-33075 may not be sufficient to inhibit ROCK effectively in your cell line. | 2. Conduct a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 100 µM) to determine the EC50 for your specific assay. | |
| 3. Cell line is resistant: Some cell lines may have compensatory mechanisms or lower expression of ROCK, making them less sensitive to inhibition. | 3. Verify ROCK expression: Confirm that your cell line expresses ROCK. Consider using a different cell line as a positive control. | |
| High cell toxicity or death | 1. Incubation time is too long: Prolonged exposure to the inhibitor, even at an effective concentration, may induce apoptosis or other forms of cell death. | 1. Shorten the incubation period: Analyze earlier time points in your time-course experiment to see if the desired effect can be observed before the onset of significant cell death. |
| 2. Inhibitor concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. | 2. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. | |
| 3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve Y-33075 may be toxic to the cells at the concentration used. | 3. Include a vehicle control: Always run a control with the same concentration of the solvent to assess its effect on cell viability. | |
| Inconsistent results between experiments | 1. Variability in cell health or density: Differences in cell confluence or passage number can affect their response to treatment. | 1. Standardize cell culture practices: Use cells within a specific passage number range and seed them at a consistent density for all experiments. |
| 2. Inhibitor degradation: Y-33075 in solution may not be stable over long periods. | 2. Prepare fresh solutions: For optimal and consistent results, prepare fresh dilutions of Y-33075 from a frozen stock for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of Myosin Light Chain (MLC) Phosphorylation
This protocol aims to identify the shortest incubation time required to observe a significant decrease in the phosphorylation of MLC, a direct downstream target of ROCK.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): For some cell types, starving the cells in low-serum media for 24 hours prior to treatment can help to reduce basal ROCK activity.[7][8]
-
Y-33075 Treatment: Treat the cells with a predetermined effective concentration of Y-33075 (e.g., 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated MLC (p-MLC) and total MLC.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-MLC to total MLC for each time point. The optimal incubation time is the earliest point at which a maximal or significant reduction in this ratio is observed.
Protocol 2: Time-Course Experiment for a Functional Assay (e.g., Cell Contraction)
This protocol is designed to determine the optimal incubation time for observing a functional effect of Y-33075, such as the inhibition of cell-mediated collagen gel contraction.
-
Prepare Collagen Gels: Prepare collagen gels in a multi-well plate according to your established protocol.
-
Cell Seeding: Seed your cells within the collagen gels.
-
Incubation for Adhesion: Allow the cells to adhere and begin contracting the gels for a set period (e.g., 24 hours).
-
Y-33075 Treatment: Add Y-33075 to the culture medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a vehicle control.
-
Image Acquisition: Acquire images of the gels at different time points after adding the inhibitor (e.g., 4, 8, and 24 hours).[9]
-
Data Analysis: Measure the area of the collagen gels at each time point. The optimal incubation time is the point at which a significant and dose-dependent inhibition of gel contraction is observed.
Signaling Pathway
Data Summary
In Vitro Efficacy of this compound
| Target | IC₅₀ | Reference |
| ROCK | 3.6 nM | [1][4][5][10] |
| PKC | 0.42 µM | [1][10] |
| CaMKII | 0.81 µM | [1][10] |
Reported Experimental Conditions for Y-33075 Treatment
| Cell/Tissue Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Human & Murine Hepatic Stellate Cells | Collagen Gel Contraction | 100 nM - 10 µM | 24 hours | Reduced contraction | [7] |
| Human & Murine Hepatic Stellate Cells | Proliferation (BrdU) | 100 nM - 10 µM | Not Specified | Decreased proliferation | [7] |
| Human & Murine Hepatic Stellate Cells | αSMA Protein Expression | 1 µM - 10 µM | Not Specified | Decreased αSMA expression | [7][8] |
| Retinal Ganglion Cells (RGCs) | Neurite Outgrowth | 10 µM | Not Specified | Extended neurites | [1][2][10] |
| Retinal Explants | RGC Survival | 50 µM | 4 days | Increased RGC survival | [13] |
| Rabbit Ciliary Artery | Contraction | 1 µM | Not Specified | Inhibited contraction | [1][2][10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CaMK | ROCK | PKC | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Y-33075 Dihydrochloride Activity: A Comparative Guide to Western Blot Analysis of p-MLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Y-33075 dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with its analogue Y-27632. The focus is on validating its activity through the Western blot analysis of phosphorylated Myosin Light Chain (p-MLC), a key downstream effector in the ROCK signaling pathway.
Introduction to Y-33075 and the ROCK Signaling Pathway
This compound is a selective inhibitor of ROCK.[1] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as contraction, migration, and proliferation.[2][3][4] Inhibition of ROCK ultimately leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), which is a critical event for stress fiber formation and cell contraction.[2][3][4][5][6] Therefore, measuring the levels of phosphorylated MLC (p-MLC) serves as a reliable method to validate the inhibitory activity of compounds like Y-33075.
The activation of the RhoA/ROCK pathway enhances calcium (Ca²⁺) sensitivity by inhibiting myosin light chain phosphatase (MLCP), thereby promoting sustained vascular tone.[7] ROCK inhibitors, by blocking this cascade, lead to a reduction in p-MLC levels.[7]
Comparative Analysis: Y-33075 vs. Y-27632
Experimental data demonstrates that Y-33075 is a more potent inhibitor of ROCK compared to the widely used Y-27632. Studies in hepatic stellate cells (HSCs) have shown that Y-33075 exhibits a significantly greater potency, with some findings indicating it to be at least 10 times more potent than Y-27632 in reducing cellular contraction.[2][5][6]
A reduction in p-MLC levels was observed with Y-33075 at concentrations as low as 10 nM, with a more pronounced effect at higher concentrations.[2][3][4] In contrast, a similar effect with Y-27632 was only observed starting at a concentration of 100 nM, highlighting the higher potency of Y-33075.[2][4]
Quantitative Data Summary
The following table summarizes the comparative effects of Y-33075 and Y-27632 on the ratio of phospho-MLC to total MLC in TWNT-4 human hepatic stellate cells after 24 hours of treatment.
| Treatment Concentration | Y-33075 (Ratio of p-MLC/MLC) | Y-27632 (Ratio of p-MLC/MLC) |
| Control | ~1.0 | ~1.0 |
| 10 nM | Noticeable Reduction | No significant change |
| 100 nM | Significant Reduction | Starting point of reduction |
| 1 µM | Further Significant Reduction | Significant Reduction |
| 10 µM | Strongest Reduction | Strong Reduction |
Data is synthesized from findings reported in a 2023 study published in PLOS ONE.[2][3][4]
Experimental Protocol: Western Blot for p-MLC
This protocol is adapted from a study comparing Y-27632 and Y-33075 in hepatic stellate cells.[2]
1. Cell Culture and Treatment:
-
Culture primary isolated FVB/NJ mouse hepatic stellate cells (HSCs) or the immortalized human HSC line TWNT-4.
-
Incubate the cultured cells with varying concentrations of this compound or Y-27632 (e.g., 10 nM to 10 µM) for 24 hours.
2. Lysate Preparation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in 50 µl of 1x Laemmli protein sample buffer containing DTT.
-
Boil the lysates for 10 minutes at 100°C.
3. Gel Electrophoresis and Transfer:
-
Load the boiled lysates onto an 8–12% (w/v) SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins onto a PVDF membrane.
4. Antibody Incubation:
-
Block the membrane with 1% BSA in TBS.
-
Incubate the membrane overnight with a primary antibody specific for phosphorylated MLC (p-MLC).
-
Following primary antibody incubation, wash the membrane and incubate with a secondary antibody for 1 hour. A rabbit polyclonal antibody for p-MLC followed by an IRDye800-conjugated goat-anti-rabbit secondary antibody is a validated combination.[2]
-
For a loading control, probe the blot for total MLC or a housekeeping protein like tubulin using a monoclonal mouse-anti-tubulin antibody followed by an IRDye680-conjugated goat-anti-mouse secondary antibody.[2]
5. Detection and Analysis:
-
Detect the fluorescent signal using a near-infrared scanner.
-
Quantify the band intensities to determine the ratio of p-MLC to total MLC or the loading control.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental procedure, the following diagrams are provided.
Caption: ROCK signaling pathway and the inhibitory action of Y-33075.
Caption: Experimental workflow for validating Y-33075 activity.
Other Potential Alternatives to Y-33075
While Y-27632 is a common comparator, other ROCK inhibitors are also available for research and potential therapeutic development. These include, but are not limited to:
-
Fasudil: A potent ROCK inhibitor.
-
Ripasudil (K-115): A specific inhibitor of ROCK1 and ROCK2.[8]
-
Netarsudil (AR-13324): An FDA-approved ROCK inhibitor.[9]
The choice of inhibitor will depend on the specific research question, desired potency, and off-target effect considerations.
Conclusion
The validation of this compound's activity through Western blot analysis of p-MLC is a robust method to confirm its inhibitory effect on the ROCK signaling pathway. The available data strongly indicates that Y-33075 is a more potent inhibitor than Y-27632, making it a valuable tool for research into the physiological and pathological roles of ROCK. The provided protocol and comparative data serve as a guide for researchers to effectively design and interpret their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-33075 Dihydrochloride vs. Y-27632: A Comparative Guide to Neurite Outgrowth Promotion
For researchers in neuroscience and drug development, fostering neurite outgrowth is a critical step in understanding neural regeneration and developing therapies for neurodegenerative diseases and nerve injury. Both Y-33075 dihydrochloride and Y-27632 are well-established inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key negative regulator of neurite extension. This guide provides an objective comparison of their performance in promoting neurite outgrowth, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
Both Y-33075 and Y-27632 exert their pro-neurite outgrowth effects by inhibiting the ROCK signaling pathway. RhoA, a small GTPase, becomes activated in response to inhibitory signals present in the central nervous system (CNS), such as those from myelin-associated proteins and chondroitin sulfate proteoglycans (CSPGs) found in the glial scar.[1][2] Activated RhoA, in turn, activates ROCK.
ROCK phosphorylates several downstream targets that lead to actin-myosin contractility and microtubule destabilization, ultimately causing growth cone collapse and inhibition of neurite extension.[3][4][5] Key downstream effectors of ROCK in this process include:
-
LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin can no longer depolymerize actin filaments, leading to an accumulation of F-actin and inhibition of growth cone dynamics.
-
Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK directly phosphorylates MLC and phosphorylates the myosin-binding subunit of MLCP, inhibiting its phosphatase activity. Both actions increase the level of phosphorylated MLC, promoting actin-myosin contractility and neurite retraction.[3]
-
Collapsin Response Mediator Protein 2 (CRMP2): ROCK can phosphorylate CRMP2, which is involved in microtubule assembly. Phosphorylation of CRMP2 by ROCK inhibits its activity, leading to microtubule destabilization and impaired neurite outgrowth.[2][3]
By inhibiting ROCK, both Y-33075 and Y-27632 disrupt this inhibitory cascade, leading to a reduction in actin-myosin contractility and an increase in microtubule stability, thereby promoting neurite outgrowth.
Figure 1. ROCK Signaling Pathway in Neurite Outgrowth Inhibition.
Potency and Specificity
While both compounds are potent ROCK inhibitors, available data suggests that Y-33075 is more potent than Y-27632.
| Compound | Target | IC₅₀ | Notes |
| Y-33075 | ROCK | 3.6 nM | Also inhibits PKC and CaMKII, but with significantly lower potency compared to ROCK. |
| Y-27632 | ROCK | ~140-800 nM | Also inhibits other kinases at higher concentrations.[6] |
A study comparing the two compounds in hepatic stellate cells found that Y-33075 inhibited cell contraction at a 10-fold lower concentration than Y-27632, further supporting its higher potency.
Performance in Promoting Neurite Outgrowth: A Data-Driven Comparison
Direct quantitative comparisons of Y-33075 and Y-27632 in promoting neurite outgrowth in the same neuronal cell type are limited in publicly available literature. However, by compiling data from various studies, we can assess their individual efficacies.
Y-27632: Quantitative Data
Numerous studies have quantified the effects of Y-27632 on neurite outgrowth in various neuronal cell types.
| Cell Type | Concentration | % Increase in Neurite Length (vs. Control) | Other Effects | Reference |
| Primary Motoneurons | 10 µM | 28.0 ± 11.8% | Increased survival of motoneurons. | [6] |
| Ntera-2 Neurons on CSPG | 10 µM | 63.9 ± 5% | Overcame inhibitory substrate. | |
| Dissociated DRG Neurons | 10 µM | 52.4% | - | [7] |
| Cortical Neurons (co-cultured with OECs) | 10 µM | Not specified, but significant increase observed. | Increased number of neurites and branches. | [8] |
Y-33075: Available Data
While extensive quantitative data for Y-33075's effect on neurite outgrowth is less prevalent, a key study provides a strong indication of its efficacy, suggesting it may be more potent than Y-27632 in a neuroprotective context.
A study on an ex-vivo retinal explant model directly compared Y-33075, Y-27632, and another ROCK inhibitor, H-1152, for their neuroprotective effects on retinal ganglion cells (RGCs). The study found that 50 µM Y-33075 significantly improved RGC survival , while Y-27632 (at 500 µM) and H-1152 did not show a significant neuroprotective effect.[9]
Crucially, the authors noted that their results are consistent with previous studies showing that Y-33075 promotes neurite formation and growth .[9] Although this particular study did not quantify neurite outgrowth, the superior neuroprotective effect at a lower concentration suggests a potent action on neuronal health and regeneration, which is intrinsically linked to neurite outgrowth. Another source confirms that Y-33075 extends neurites in RGCs.
Experimental Protocols
The following are representative protocols for assessing neurite outgrowth, based on methodologies used in studies investigating ROCK inhibitors.
General Neurite Outgrowth Assay
Figure 2. General Experimental Workflow for a Neurite Outgrowth Assay.
1. Cell Culture and Plating:
-
Primary neurons (e.g., dorsal root ganglion, cortical, or retinal ganglion cells) are isolated from embryonic or neonatal rodents. Alternatively, neuronal cell lines (e.g., PC12, SH-SY5Y, Ntera-2) can be used.
-
Cells are plated on culture vessels (e.g., glass coverslips, multi-well plates) coated with an adhesive substrate like poly-L-lysine, poly-D-lysine, or laminin to promote attachment.[8][10]
-
Cell seeding density should be optimized to allow for clear visualization of individual neurites.
2. Compound Treatment:
-
After allowing the cells to adhere for a few hours to overnight, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or Y-27632. A vehicle control (e.g., DMSO or sterile water) should be included.
-
The cells are incubated for a period of 24 to 72 hours to allow for neurite outgrowth.
3. Immunocytochemistry:
-
Following incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
The cells are then permeabilized with a detergent such as Triton X-100 in PBS.
-
To visualize neurons and their processes, cells are incubated with a primary antibody against a neuron-specific marker, such as β-III tubulin (Tuj1) or microtubule-associated protein 2 (MAP2).
-
After washing, a fluorescently labeled secondary antibody is applied. Cell nuclei can be counterstained with DAPI.
4. Image Acquisition and Analysis:
-
Images of the stained cells are captured using a fluorescence microscope.
-
Neurite outgrowth is quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized high-content imaging software).
-
Key parameters to measure include:
-
Total neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
Percentage of cells bearing neurites.
-
Co-culture Assay with Inhibitory Cues
To assess the ability of the compounds to overcome inhibitory environments, neurons can be cultured on or with substrates that mimic the inhibitory nature of the CNS.
-
CSPG Substrate: Culture plates can be coated with chondroitin sulfate proteoglycans (CSPGs) to create an inhibitory environment. Neurons are then plated and treated with the ROCK inhibitors.[11]
-
Myelin Substrate: A myelin extract can be used to coat the culture surface.
-
Glial Cell Co-culture: Neurons can be co-cultured with astrocytes or oligodendrocytes, which produce inhibitory molecules.
The analysis of neurite outgrowth then proceeds as described in the general protocol, with a focus on the ability of the compounds to promote neurite extension onto or in the presence of the inhibitory cues.
Conclusion
References
- 1. The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the chondroitin sulfate proteoglycans of the CNS glial scar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 9. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Inhibition of Rho kinase (ROCK) increases neurite outgrowth on chondroitin sulphate proteoglycan in vitro and axonal regeneration in the adult optic nerve in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Y-33075 Dihydrochloride and Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ROCK inhibitor Y-33075 dihydrochloride with other prominent ROCK inhibitors, namely Y-27632, Fasudil, and Ripasudil. The information presented is collated from various experimental studies to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a critical regulator of a wide array of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[1] Consequently, inhibitors of this pathway have emerged as valuable pharmacological tools and potential therapeutic agents for a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders. This guide focuses on the comparative efficacy of this compound, a potent ROCK inhibitor, against other well-established compounds in this class.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of this compound and other ROCK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the ROCK1 and ROCK2 isoforms. The following tables summarize the available quantitative data from various sources. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Y-33075 | ROCK (isoform not specified) | 3.6 | - | --INVALID-LINK-- |
| Y-27632 | ROCK1 | - | 220 | --INVALID-LINK-- |
| ROCK2 | - | 300 | --INVALID-LINK-- | |
| Fasudil | ROCK1 | - | 330 | --INVALID-LINK-- |
| ROCK2 | 1900 | - | --INVALID-LINK-- | |
| Ripasudil (K-115) | ROCK1 | 51 | - | --INVALID-LINK-- |
| ROCK2 | 19 | - | --INVALID-LINK-- |
Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration.
Head-to-Head Comparative Studies
Direct comparative studies provide the most reliable assessment of relative efficacy.
A study directly comparing the non-selective ROCK inhibitors Y-33075 and Y-27632 in murine and human hepatic stellate cells found that Y-33075 demonstrated a 10-times increased potency compared to Y-27632 in reducing cell contraction.[2] Both inhibitors also significantly reduced fibrogenesis and proliferation in these cell lines.[2]
Another study evaluated the neuroprotective effects of Y-33075, Y-27632, and H-1152 in an ex-vivo retinal explant model. The results showed that Y-33075 demonstrated marked neuroprotective and anti-inflammatory effects, surpassing the other tested ROCK inhibitors in preventing retinal ganglion cell death and reducing microglial inflammatory responses.[3]
A study comparing Ripasudil and Fasudil in cultured trabecular meshwork cells found that both inhibitors induced similar morphological changes and disruption of actin bundles.[4]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The RhoA/ROCK Signaling Pathway and points of inhibition.
Caption: A generalized workflow for an in vitro ROCK kinase inhibitor assay.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay (ELISA-based)
This protocol is a generalized procedure for determining the in vitro potency of ROCK inhibitors.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Recombinant MYPT1 (Myosin Phosphatase Target Subunit 1) protein (substrate)
-
96-well microplate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
ROCK inhibitors (Y-33075, Y-27632, Fasudil, Ripasudil) at various concentrations
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: Anti-phospho-MYPT1 (Thr696 or Thr853) antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with recombinant MYPT1 substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the ROCK inhibitors in kinase assay buffer.
-
Add the diluted inhibitors to the wells.
-
Add the purified ROCK enzyme to each well (except for the negative control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add the primary antibody (anti-phospho-MYPT1) to each well and incubate at room temperature for 1-2 hours.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ROCK Activity Assay (pMYPT1 ELISA)
This protocol outlines a method to assess the inhibitory effect of ROCK inhibitors on ROCK activity within a cellular context.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
96-well cell culture plates
-
Cell culture medium
-
ROCK inhibitors at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for total MYPT1
-
Wash buffer
-
Detection antibody: Anti-phospho-MYPT1 (Thr853) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ROCK inhibitors for a specified time (e.g., 1-2 hours).
-
Lyse the cells directly in the wells using lysis buffer.
-
Transfer the cell lysates to the ELISA plate pre-coated with the total MYPT1 capture antibody and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add the anti-phospho-MYPT1 detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Normalize the phospho-MYPT1 signal to the total protein concentration or a housekeeping protein and calculate the percent inhibition to determine the cellular IC50.
Conclusion
References
- 1. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies [mdpi.com]
- 3. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Y-33075 Dihydrochloride in Glaucoma: A Comparative Effectiveness Guide for Researchers
For researchers and drug development professionals in ophthalmology, this guide provides a comprehensive comparison of Y-33075 dihydrochloride's effectiveness against other Rho-kinase (ROCK) inhibitors in preclinical animal models of glaucoma. This document synthesizes key experimental data on intraocular pressure (IOP) reduction, aqueous humor outflow facility, and neuroprotective effects, offering a detailed look at the methodologies behind the findings.
Comparative Efficacy of ROCK Inhibitors in Glaucoma Models
The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure (IOP), a major risk factor for optic nerve damage. Rho-kinase inhibitors have emerged as a promising class of drugs that lower IOP by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance.
Intraocular Pressure (IOP) Reduction
Y-33075 and other ROCK inhibitors have demonstrated significant efficacy in lowering IOP in various animal models. The following table summarizes the reported IOP reduction data for Y-33075 and its key alternatives.
| Compound | Animal Model | Dose/Concentration | Maximum IOP Reduction | Reference |
| Y-33075 | Not specified in detail in provided abstracts | Not specified | Data not available in provided abstracts | |
| Y-27632 | Rabbit | 100 mM (topical) | ~30% | [1] |
| Rabbit | 1000 µM (intravitreal) | Significant reduction for 24h | [2] | |
| H-1152P | Rabbit (normotensive) | 28 mM (1%) | 7.2 ± 1.9 mmHg (46.1%) | [1] |
| Rabbit (ocular hypertensive) | 28 mM (1%) | 10.6 ± 2.3 mmHg | [3] | |
| Rat | Not specified | 28.1% | [4] | |
| Ripasudil (K-115) | Rabbit | 0.4% | ~20% from baseline of 19 mmHg | [5] |
| Porcine (pigmentary glaucoma model) | Not specified | Normalized IOP from 20.3 ± 1.2 mmHg to 8.9 ± 1.7 mmHg | [5] | |
| Netarsudil (AR-13324) | Rabbit | 0.04% | 8.1 ± 0.7 mmHg | [6] |
| Monkey | 0.04% | 7.5 ± 1.1 mmHg (24% decrease in normotensive) | [6] | |
| Mouse | 0.04% | 5.2 mmHg | [6] |
Aqueous Humor Outflow Facility
The mechanism by which ROCK inhibitors reduce IOP is primarily by increasing the outflow of aqueous humor through the trabecular meshwork. This is achieved by inducing changes in the cytoskeleton of trabecular meshwork cells, leading to their relaxation and a decrease in outflow resistance.
| Compound | Animal Model | Effect on Outflow Facility | Reference |
| Y-33075 | Not specified in detail in provided abstracts | Data not available in provided abstracts | |
| Y-27632 | Rabbit | ~100% increase | [2] |
| Enucleated Porcine Eyes | 40-80% increase | [7] | |
| H-1152 | Enucleated Porcine Eyes | Dose-dependent increase | [7] |
| Ripasudil (K-115) | Rabbit | Significant increase | [8] |
| Netarsudil (AR-13324) | Monkey | 53% increase | [6] |
| Human Donor Eyes | Increased outflow facility | [9] |
Neuroprotection of Retinal Ganglion Cells (RGCs)
Beyond IOP reduction, neuroprotection of retinal ganglion cells is a critical therapeutic strategy for glaucoma. Recent studies have highlighted the potential of ROCK inhibitors in this area, with Y-33075 showing particularly promising results.
| Compound | Animal Model/System | Concentration | Neuroprotective Effect (RGC Survival) | Reference |
| Y-33075 | Rat Retinal Explant | 50 µM | Significant increase (592.5 ± 23.86 vs. 392.4 ± 22.23 RGCs/field in control) | [10] |
| Y-27632 | Rat Retinal Explant | 500 µM | No significant effect | [10] |
| H-1152 | Rat Retinal Explant | 100 µM | No significant effect | [10] |
| Ripasudil | Mouse (Optic Nerve Crush) | Topical | Reduces RGC loss | [11][12] |
| Netarsudil | Mouse (Optic Nerve Injury) | Not specified | Potentially neuroprotective | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.
Induction of Ocular Hypertension in Rabbits
-
Water-Loading Model: New Zealand White rabbits are typically used. Ocular hypertension is induced by oral or intravenous administration of a large volume of water or 5% glucose solution (e.g., 15 mL/kg). This method causes a transient increase in IOP.[3][13][14]
-
Procedure:
-
Baseline IOP is measured using a tonometer.
-
The animal is administered a water or glucose load.
-
IOP is monitored at regular intervals (e.g., every 30 minutes) to determine the peak hypertensive response.[3]
-
The test compound is often administered topically before or at the time of water loading to assess its ability to blunt the IOP increase.
-
Measurement of Aqueous Humor Outflow Facility in Porcine Eyes
-
Ex Vivo Perfusion Model: Enucleated porcine eyes are a common model for studying aqueous humor dynamics due to their anatomical similarities to human eyes.
-
Procedure:
-
Freshly enucleated porcine eyes are obtained from an abattoir.
-
The anterior segment is dissected and mounted on a perfusion chamber.[15]
-
The anterior chamber is perfused with a buffered saline solution at a constant pressure (e.g., 15 mmHg).[1]
-
The perfusion rate required to maintain the set pressure is measured. Outflow facility is calculated as the perfusion rate divided by the intraocular pressure (in µL/min/mmHg).[15]
-
The test compound is added to the perfusion medium to evaluate its effect on outflow facility.
-
Rat Retinal Explant Culture for Neuroprotection Assays
-
Ex Vivo Model of RGC Degeneration: This model allows for the direct assessment of a compound's neuroprotective effects on RGCs independent of its IOP-lowering properties.
-
Procedure:
-
Retinas are isolated from adult rats.
-
The retinas are cut into small explants and cultured with the ganglion cell layer facing upwards on a cell culture insert at the air-medium interface.[16][17]
-
Explants are maintained in a humidified incubator with 5% CO2.
-
The test compound (e.g., Y-33075) is added to the culture medium.
-
After a set period (e.g., 4 days), explants are fixed and stained with RGC-specific markers (e.g., Brn3a).
-
The number of surviving RGCs is quantified by microscopy.[10]
-
Signaling Pathways and Experimental Workflow
Rho-Kinase (ROCK) Signaling Pathway in the Trabecular Meshwork
The diagram below illustrates the signaling cascade through which ROCK inhibitors are believed to exert their effects on the trabecular meshwork, leading to increased aqueous humor outflow. Activation of the RhoA GTPase leads to the activation of ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain (MLC), leading to actin stress fiber formation, cell contraction, and increased outflow resistance. ROCK inhibitors block this pathway, promoting relaxation of the trabecular meshwork cells.[11][18][19]
Experimental Workflow for Evaluating Neuroprotection in Retinal Explants
The following diagram outlines the key steps in a typical experimental workflow to assess the neuroprotective efficacy of a compound like Y-33075 using the rat retinal explant model.
Conclusion
The available preclinical data suggests that this compound is a potent neuroprotective agent, demonstrating superior efficacy in preserving retinal ganglion cells in an ex vivo model compared to other tested ROCK inhibitors like Y-27632 and H-1152.[10] While direct comparative data on IOP reduction for Y-33075 is not as extensively detailed in the provided search results, the class of ROCK inhibitors as a whole consistently demonstrates significant IOP-lowering effects across multiple animal models. The primary mechanism of action for IOP reduction is the enhancement of aqueous humor outflow through the trabecular meshwork. For drug development professionals, Y-33075 warrants further investigation, particularly for its potential dual action of IOP reduction and direct neuroprotection, which could offer a more comprehensive treatment strategy for glaucoma. Further in vivo studies are necessary to fully elucidate its IOP-lowering efficacy and to confirm its neuroprotective effects in established glaucoma animal models.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The effect of the H-1152P, a potent Rho-associated coiled coil-formed protein kinase inhibitor, in rabbit normal and ocular hypertensive eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-1152 effects on intraocular pressure and trabecular meshwork morphology of rat eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Use of an Adult Rat Retinal Explant Model for Screening of Potential Retinal Ganglion Cell Neuroprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viability of mitochondria-labeled retinal ganglion cells in organotypic retinal explant cultures by two methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
Assessing the Specificity of Y-33075 Against Other Protein Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the protein kinase inhibitor Y-33075, focusing on its specificity against a range of protein kinases. The information is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and evaluation.
Introduction to Y-33075
Y-33075 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3][4] It is a derivative of the well-known ROCK inhibitor Y-27632 and has demonstrated significantly higher potency.[5] The primary targets of Y-33075 are the two isoforms of ROCK, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[6]
Specificity of Y-33075: A Comparative Analysis
An essential aspect of any kinase inhibitor's utility, both in research and therapeutic contexts, is its specificity. High specificity ensures that the observed biological effects are attributable to the inhibition of the intended target, minimizing off-target effects that can lead to ambiguous results or adverse side effects.
While a comprehensive, publicly available screening of Y-33075 against a large, unbiased panel of several hundred kinases (e.g., a KINOMEscan profile) was not identified in the conducted search, existing data provides valuable insights into its selectivity.
Quantitative Comparison of Y-33075 Against Selected Kinases
The available data on the inhibitory activity of Y-33075 against its primary target, ROCK, and a limited selection of other kinases is summarized in the table below. This allows for a direct comparison of its potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK | Reference |
| ROCK | 3.6 | - | [5] |
| Protein Kinase C (PKC) | 420 | ~117-fold | [5] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 810 | ~225-fold | [5] |
The Rho-Kinase (ROCK) Signaling Pathway
To understand the functional implications of Y-33075's inhibitory action, it is crucial to consider the central role of ROCK in cellular signaling. The diagram below illustrates a simplified overview of the ROCK signaling cascade.
Caption: The Rho-Kinase (ROCK) signaling pathway.
Experimental Protocols for Assessing Kinase Specificity
A variety of in vitro assay formats are utilized to determine the specificity of kinase inhibitors. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Below are detailed methodologies for common kinase profiling experiments.
Radiometric Kinase Assay (e.g., HotSpot™)
This is often considered the "gold standard" for kinase activity measurement due to its direct detection of substrate phosphorylation.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) into a specific substrate by the kinase of interest.
Experimental Workflow:
-
Reaction Setup: In a microtiter plate, the test compound (e.g., Y-33075) at various concentrations is incubated with the kinase, a suitable substrate (peptide or protein), and a reaction buffer containing cofactors.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.
-
Washing: The filter paper is washed to remove any unbound [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a control reaction (without inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput screening platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
Principle: The assay quantifies the amount of kinase that binds to an immobilized ligand in the presence and absence of a test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the same binding site.
Experimental Workflow:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA tag).
-
Assay Setup: The test compound (e.g., Y-33075) is incubated with the tagged kinase in the wells of a microtiter plate.
-
Competition: An immobilized ligand, which is known to bind to the active site of the kinase, is added to the mixture.
-
Binding and Separation: The mixture is incubated to allow for competitive binding. Unbound components are then washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The percentage of kinase binding in the presence of the test compound is compared to a control (DMSO). A lower binding percentage indicates stronger inhibition. The results are often expressed as percent of control or dissociation constants (Kd).
Caption: Workflow for a competition binding assay.
Conclusion
Based on the available data, Y-33075 is a highly potent and selective inhibitor of ROCK kinases. Its selectivity against other kinases, such as PKC and CaMKII, is significant. However, to fully delineate its specificity profile, a comprehensive screening against a large and diverse panel of protein kinases would be necessary. The experimental protocols outlined in this guide provide a framework for how such a comprehensive assessment of kinase inhibitor specificity can be achieved. For researchers utilizing Y-33075, it is recommended to consider its known off-target profile and, when possible, to use it at concentrations that are well below the IC50 values for these other kinases to ensure maximal on-target effects.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. journals.plos.org [journals.plos.org]
- 5. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Y-33075 Dihydrochloride vs. Fasudil: A Comparative Guide for In Vivo Neuroprotection Studies
For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical step in designing in vivo neuroprotection studies. This guide provides an objective comparison of two prominent ROCK inhibitors, Y-33075 dihydrochloride and fasudil, summarizing their performance based on available experimental data to aid in this selection process.
This comparison delves into the mechanisms of action, efficacy in various preclinical models, and the current state of clinical development for both compounds. While both Y-33075 and fasudil target the ROCK signaling pathway, a key regulator of neuronal apoptosis, axonal regeneration, and neuroinflammation, the extent of their investigation in in vivo neurodegenerative models differs significantly.
At a Glance: Key Differences
| Feature | This compound | Fasudil |
| Potency | Higher in vitro potency than other ROCK inhibitors like Y-27632.[1] | Effective in vivo at various dosages. |
| In Vivo Models | Primarily studied in retinal neuroprotection (optic nerve crush).[2] | Extensively studied in stroke, spinal cord injury, Parkinson's, and Alzheimer's disease models.[3][4] |
| Clinical Development | Preclinical stage. | Approved in Japan and China for cerebral vasospasm; undergoing clinical trials for neurodegenerative diseases like ALS.[5] |
| Mechanism of Action | Inhibition of ROCK pathway, leading to anti-inflammatory and anti-apoptotic effects.[6] | Inhibition of ROCK pathway, modulation of PI3K/Akt and Wnt/β-catenin signaling, reduction of oxidative stress, and anti-inflammatory effects.[2] |
In-Depth Comparison of Preclinical Neuroprotection Data
This compound: A Potent but Less Explored Neuroprotective Agent
Y-33075 has demonstrated significant neuroprotective effects, particularly in models of retinal injury. In an ex vivo retinal explant model, Y-33075 was found to be the most effective among several ROCK inhibitors, including Y-27632 and H-1152, in preventing retinal ganglion cell (RGC) death.[6] This study highlighted its potent anti-inflammatory and immunomodulatory activities.
Experimental Data Summary: Y-33075
| Animal Model | Administration | Dosage | Key Findings | Reference |
| Rat Retinal Explant (ex vivo) | Bath application | 50 µM | Significantly increased RGC survival; reduced microglial activation and expression of pro-inflammatory markers. | [6] |
| Rat Optic Nerve Transection | Gelatin sponge implant | 10 µM | Promoted neurite extension in retinal ganglion cells. | [2] |
Fasudil: Extensive In Vivo Validation and Clinical Translation
Fasudil has a more extensive portfolio of in vivo studies across a wider range of neurodegenerative and injury models. Its neuroprotective effects are well-documented in preclinical models of stroke, spinal cord injury, Parkinson's disease, and Alzheimer's disease. Furthermore, fasudil is already in clinical use for cerebral vasospasm and is being actively investigated in clinical trials for amyotrophic lateral sclerosis (ALS), underscoring its translational potential.[5]
Experimental Data Summary: Fasudil
| Animal Model | Administration | Dosage | Key Findings | Reference |
| Mouse Model of Parkinson's Disease (MPTP) | Intraperitoneal injection | Not specified | Increased expression of tyrosine hydroxylase (neuroprotection of dopaminergic neurons); modulated PI3K/Akt and Wnt/β-catenin signaling pathways. | [2] |
| Mouse Model of Ischemic Stroke (MCAO) | Not specified | Not specified | Reduced cerebral infarct size and improved neurological deficit score. | [3] |
| Rat Model of Alzheimer's Disease (Aβ infusion) | Intraperitoneal injection | 10, 20 mg/kg/day | Ameliorated cognitive deficits; reduced neuroinflammation. | [7][8][9] |
| Mouse Model of ALS (SOD1G93A) | Not specified | Not specified | Improved motor function and prolonged survival. | [5] |
Signaling Pathways and Mechanisms of Action
Both Y-33075 and fasudil exert their neuroprotective effects primarily through the inhibition of the Rho-ROCK pathway. This pathway, when activated, contributes to neuronal cell death, inhibition of axonal growth, and promotion of neuroinflammation. By inhibiting ROCK, these compounds can mitigate these detrimental processes.
Fasudil's mechanism has been more extensively elucidated in various in vivo models, revealing its influence on multiple downstream signaling cascades.
Caption: Simplified signaling pathway for fasudil's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for in vivo neuroprotection studies with these compounds.
Y-33075: Optic Nerve Transection Model
Animal Model: Adult Sprague-Dawley rats. Surgical Procedure:
-
Anesthetize the rat and expose the optic nerve of one eye.
-
Transect the optic nerve 4-6 mm posterior to the eyeball.
-
Excise the anterior branch of the sciatic nerve and suture it to the optic nerve stump.
-
Implant a small gelatin sponge (3 mm x 3 mm) soaked with 10 µM Y-33075 or saline (control) behind the optic stump.[2] Endpoint Analysis: After a designated survival period, assess neurite outgrowth from retinal ganglion cells through histological analysis.
Fasudil: Middle Cerebral Artery Occlusion (MCAO) Stroke Model
Animal Model: Male C57BL/6J mice. Surgical Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion. Drug Administration: Administer fasudil or saline (control) intraperitoneally at the time of reperfusion. Endpoint Analysis: 24 hours after MCAO, assess neurological deficit scores and measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3]
Caption: General experimental workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
Both this compound and fasudil are valuable tools for investigating the therapeutic potential of ROCK inhibition in neurological disorders.
-
Y-33075 stands out for its high in vitro potency and demonstrated efficacy in retinal neuroprotection. Future research should focus on evaluating its neuroprotective effects in a broader range of in vivo models of neurodegeneration to ascertain its full therapeutic potential and allow for a more direct comparison with other ROCK inhibitors.
-
Fasudil offers the advantage of extensive in vivo characterization and a clear path to clinical translation, supported by its existing clinical use and ongoing trials. It serves as a benchmark compound for in vivo neuroprotection studies targeting the ROCK pathway.
For researchers initiating new in vivo neuroprotection studies, the choice between Y-33075 and fasudil will depend on the specific research question and the desired model system. For studies focused on retinal neuroprotection or requiring a highly potent inhibitor for in vitro validation, Y-33075 presents a strong option. For broader in vivo studies in established models of neurodegeneration with a view towards clinical relevance, fasudil provides a well-validated and translationally relevant choice.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCISSOR—Spinal Cord Injury Study on Small molecule-derived Rho inhibition: a clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules found to protect cells in multiple models of Parkinson’s disease | Whitehead Institute [wi.mit.edu]
- 6. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 9. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ROCK Inhibition by Y-33075: A Comparative Guide Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ROCK inhibitor Y-33075 with other commonly used alternatives, namely Y-27632 and Fasudil. The focus is on confirming ROCK inhibition through immunofluorescence analysis of key downstream cellular events. Experimental data from various studies are summarized to support the comparison, and detailed protocols for relevant immunofluorescence experiments are provided.
Introduction to ROCK Inhibition and its Visualization
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton.[1] They play a significant role in various cellular processes, including cell adhesion, migration, proliferation, and contraction.[1] The activation of ROCK leads to the phosphorylation of several downstream targets, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in the formation of contractile actin-myosin structures known as stress fibers.
Inhibition of ROCK activity leads to distinct morphological changes, primarily the disassembly of stress fibers and a decrease in the phosphorylation of MLC. These effects can be effectively visualized and quantified using immunofluorescence microscopy, providing a reliable method to confirm the efficacy of ROCK inhibitors.
Comparative Analysis of ROCK Inhibitors
Y-33075 is a potent and selective ROCK inhibitor.[1] Studies have shown it to be significantly more potent than the widely used Y-27632. For instance, in hepatic stellate cells, Y-33075 demonstrated a 10-fold higher potency in inhibiting cell contraction compared to Y-27632.[1] This increased potency is also reflected in its effect on the phosphorylation of MLC, a direct downstream target of ROCK. A reduction in phosphorylated MLC (p-MLC) was observed at a concentration as low as 10 nM for Y-33075, whereas a higher concentration of 100 nM of Y-27632 was required to achieve a similar effect.[1]
Y-27632 is one of the most extensively studied ROCK inhibitors and serves as a common benchmark. Its effects on stress fiber disassembly and reduction in p-MLC levels are well-documented across various cell types.
Fasudil is another well-known ROCK inhibitor that has been approved for clinical use in some countries for treating cerebral vasospasm.[2] Immunofluorescence studies have shown that Fasudil effectively disrupts stress fiber organization in different cell lines.[2] While direct quantitative immunofluorescence comparisons with Y-33075 are scarce, studies comparing Fasudil to Y-27632 in the context of human pluripotent stem cell research suggest they have similar efficacy in promoting cell survival and growth, which are processes influenced by ROCK signaling.[3]
Table 1: Quantitative Comparison of ROCK Inhibitor Efficacy
| Inhibitor | Target | Reported IC50 / Effective Concentration | Key Quantitative Findings (Method) | Reference |
| Y-33075 | ROCK | IC50: ~3.6 nM | 10-fold more potent than Y-27632 in contraction inhibition. Reduced p-MLC at 10 nM. | [1] |
| Y-27632 | ROCK | IC50: ~140 nM | Reduced p-MLC starting at 100 nM. | [1] |
| Fasudil | ROCK | IC50: ~450 nM | Significantly reduced p-MLC/Total MLC ratio by 23.2% at 30 µM. | [4] |
Note: The IC50 and effective concentrations can vary depending on the cell type and experimental conditions. The data presented here are for comparative purposes.
Visualizing ROCK Inhibition: Immunofluorescence Evidence
The primary method to visually confirm ROCK inhibition is to observe the disassembly of actin stress fibers and the reduction in phosphorylated myosin light chain.
Upon treatment with a potent ROCK inhibitor like Y-33075, cells typically exhibit a dramatic change in morphology. The well-organized, thick bundles of actin filaments that constitute stress fibers dissolve, leading to a more relaxed cellular phenotype. Concurrently, the immunofluorescent signal for p-MLC, which is often localized along these stress fibers, is significantly diminished.
Experimental Protocols
Here are detailed protocols for the key immunofluorescence experiments to confirm ROCK inhibition.
Protocol 1: Immunofluorescence Staining of F-actin (Stress Fibers)
Objective: To visualize the disassembly of actin stress fibers following treatment with a ROCK inhibitor.
Materials:
-
Cells cultured on glass coverslips
-
ROCK inhibitor (e.g., Y-33075)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency. Treat the cells with the ROCK inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. Capture images for subsequent analysis.
Protocol 2: Immunofluorescence Staining of Phosphorylated Myosin Light Chain (p-MLC)
Objective: To detect the decrease in phosphorylated myosin light chain levels upon ROCK inhibition.
Materials:
-
Cells cultured on glass coverslips
-
ROCK inhibitor (e.g., Y-33075)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against p-MLC (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19))
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Fixation and Permeabilization: Follow the same procedure as in Protocol 1.
-
Blocking: Wash the permeabilized cells three times with PBS. Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against p-MLC, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Follow the same procedure as in Protocol 1.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflow Diagrams
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: The ROCK signaling pathway, illustrating the mechanism of Y-33075 inhibition.
Caption: Experimental workflow for immunofluorescence staining to detect ROCK inhibition.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 4. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Y-33075 Dihydrochloride: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals, confirming the on-target specificity of a small molecule inhibitor is a critical step in its validation. This guide provides a comparative overview of cell-based assays to confirm the specificity of Y-33075 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
This compound is a selective ROCK inhibitor with an IC50 of 3.6 nM.[1][2][3][4][5] To rigorously assess its specificity, a panel of cell-based assays should be employed to compare its activity against other known ROCK inhibitors and to evaluate its effects on pathways mediated by other kinases. This guide details key experimental protocols and presents comparative data to aid in the design and interpretation of such studies.
Understanding the ROCK Signaling Pathway
The RhoA-ROCK pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and proliferation.[6][7][8] Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to increased cell contractility. Y-33075 and other ROCK inhibitors act by blocking the kinase activity of ROCK.
Caption: The RhoA-ROCK signaling pathway and the inhibitory action of Y-33075.
Comparative Inhibitor Profiling
A crucial aspect of determining specificity is to compare the potency of Y-33075 with other inhibitors. Y-27632 is a commonly used ROCK inhibitor and serves as a good comparator. While both are potent ROCK inhibitors, Y-33075 has been shown to be more potent.[4] However, it's also important to assess off-target effects on other kinases.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ROCK | 3.6 | [1][2][3][4] |
| PKC | 420 | [1][2][4] | |
| CaMKII | 810 | [1][2][4] | |
| Y-27632 | ROCK | - | |
| PKC | 9000 | [1][2][4] | |
| CaMKII | 26000 | [1][2][4] |
Note: The IC50 for Y-27632 against ROCK is not explicitly stated in the provided search results, but Y-33075 is described as being more potent.
Key Cell-Based Assays for Specificity Confirmation
To experimentally validate the specificity of Y-33075, a combination of assays targeting different aspects of ROCK signaling and cellular function is recommended.
Phosphorylation of Downstream Targets
A direct measure of ROCK inhibition in cells is to quantify the phosphorylation status of its downstream substrates.
Experimental Protocol: Western Blotting for p-MLC and p-MYPT1
-
Cell Culture and Treatment: Plate cells (e.g., human hepatic stellate cells, TWNT-4) and allow them to adhere. Starve cells in serum-free medium for 24 hours before treatment.[6] Treat cells with varying concentrations of Y-33075 and a comparator (e.g., Y-27632) for a specified time (e.g., 24 hours).[6][7]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-MLC, total MLC, phospho-MYPT1 (Thr853), and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: Treatment with Y-33075 should lead to a dose-dependent decrease in the phosphorylation of MLC and MYPT1. Comparing the effective concentrations of Y-33075 to other inhibitors will establish its relative potency in a cellular context. Studies have shown that Y-33075 can reduce p-MLC levels at concentrations as low as 10 nM.[6]
Caption: Workflow for Western blot analysis of ROCK substrate phosphorylation.
Cell Contraction Assay
Since ROCK plays a pivotal role in cell contractility, a cell contraction assay provides a functional readout of inhibitor activity.
Experimental Protocol: Collagen Gel Contraction Assay
-
Cell Preparation: Culture cells such as hepatic stellate cells (HSCs) to induce an activated, contractile phenotype.[6][7]
-
Gel Preparation and Polymerization: Prepare a collagen gel solution on ice and mix with a suspension of the cells. Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.
-
Inhibitor Treatment: After polymerization, gently detach the gels from the well sides and add culture medium containing different concentrations of Y-33075 or a control inhibitor.
-
Image and Analyze: Image the gels at regular intervals (e.g., 24 hours).[6][7] The area of the gel is measured, and the degree of contraction is calculated relative to the initial gel area.
Expected Outcome: Y-33075 is expected to inhibit cell-mediated collagen gel contraction in a dose-dependent manner. This assay can reveal the functional potency of the inhibitor. Y-33075 has been shown to be approximately 10-fold more potent than Y-27632 in inhibiting the contraction of human hepatic stellate cells.[6][9]
Cell Migration and Proliferation Assays
To assess the broader cellular effects and potential off-target impacts, migration and proliferation assays are valuable.
Experimental Protocols:
-
Wound-Healing (Scratch) Assay for Migration:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing the inhibitor or vehicle control.
-
Image the wound at different time points (e.g., 0, 4, 8, 24 hours) and measure the rate of wound closure.[7][8]
-
-
BrdU Proliferation Assay:
-
Seed cells in a 96-well plate and treat with the inhibitor for a desired period (e.g., 24 hours).[8]
-
Add BrdU (a synthetic nucleoside that is an analogue of thymidine) to the culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.[10][11]
-
Expected Outcomes:
-
Migration: The effect of ROCK inhibitors on migration can be cell-type dependent. Interestingly, in hepatic stellate cells, both Y-33075 and Y-27632 have been observed to increase migration.[6][7][12] This highlights the importance of characterizing inhibitor effects in relevant cell systems.
-
Proliferation: Y-33075 has been shown to decrease the proliferation of human and murine hepatic stellate cells.[6][9]
Conclusion
To robustly confirm the specificity of this compound, a multi-faceted approach employing a variety of cell-based assays is essential. By directly measuring the phosphorylation of ROCK's downstream targets, assessing functional outcomes such as cell contraction, and evaluating broader cellular processes like migration and proliferation, researchers can build a comprehensive profile of Y-33075's activity. Comparing these results with those of other inhibitors, such as Y-27632, and considering potential off-target kinase inhibition will provide a clear understanding of its specificity and potency in a cellular context. While some studies suggest minimal off-target effects at typical working concentrations due to its high affinity for ROCK,[6][12][13] empirical validation in the specific cell system of interest is always recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 13. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Evaluating the neuroprotective effects of Y-33075 compared to other compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Y-33075 Against Other Neuroprotective Compounds Supported by Experimental Data.
In the landscape of neuroprotective agent development, the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-33075, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the neuroprotective effects of Y-33075 against other ROCK inhibitors, namely Y-27632 and H-1152, as well as other classes of neuroprotective agents such as Edaravone and Citicoline. The following sections present quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate an objective evaluation.
Quantitative Comparison of Neuroprotective Compounds
The neuroprotective potential of Y-33075 and its comparators has been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, focusing on inhibitor potency, kinase selectivity, and efficacy in promoting neuronal survival.
Table 1: Inhibitor Potency and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of Y-33075, Y-27632, and H-1152 against ROCK and other kinases. Lower values indicate higher potency and/or affinity.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Other Kinases Inhibited (IC50/Ki in µM) |
| Y-33075 | ROCK | 3.6[1] | <5[2] | PKC (0.42), CaMKII (0.81)[1] |
| Y-27632 | ROCK1 | - | 140-220[2][3][4] | PKA (>25), PKC (26), MLCK (>250)[5] |
| ROCK2 | - | 300[2][3][4] | ||
| H-1152 | ROCK2 | 12[6][7] | 1.6[6][8] | PKA (0.63), PKC (9.27), MLCK (10.1)[6] |
Table 2: Neuroprotective Efficacy in Retinal Ganglion Cell (RGC) Models
This table compares the effectiveness of the compounds in preventing the death of retinal ganglion cells (RGCs), a common model for studying neurodegeneration in glaucoma.
| Compound | Model | Concentration | Outcome |
| Y-33075 | Rat retinal explants (optic nerve axotomy) | 50 µM | Significantly increased RGC survival (592.5 ± 23.86 RGCs/field) compared to control (392.4 ± 22.23 RGCs/field)[1]. No significant difference from initial RGC count at day 0[1]. |
| Y-27632 | Rat retinal explants (optic nerve axotomy) | 500 µM | No significant neuroprotective effect on RGC survival[1]. |
| H-1152 | Rat retinal explants (optic nerve axotomy) | 100 µM | No significant neuroprotective effect on RGC survival[1]. |
| Edaravone | Rat retinal ischemia/reperfusion | 3 mg/kg x3 (intravenous) | Significantly reduced loss of RGCs (19% cell loss) compared to control (28% cell loss)[9]. |
| Citicoline | Mouse culture retina | 0.1-10 µM | Very low TUNEL-positive ratio and increased number of regenerating neurites compared to control[7]. |
Table 3: Effects on Gene Expression and Cellular Markers
This table highlights the molecular and cellular changes induced by Y-33075 in a retinal explant model, based on RNA-sequencing and flow cytometry data.
| Marker Type | Markers | Effect of Y-33075 (50 µM) |
| M1 Microglial Markers | Tnfα, Il-1β, Nos2 | Inhibited expression[1]. |
| Glial Markers | Gfap, Itgam, Cd68 | Inhibited expression[1]. |
| Cell Death Pathways | Apoptosis, Ferroptosis, Inflammasome formation | Reduced[1]. |
| Inflammatory Pathways | Complement activation, TLR pathway activation | Reduced[1]. |
| Microglial Activation | CD11b+, CD68+, CD11b+/CD68+ cells | Lower cell numbers confirmed by flow cytometry[1]. |
| RGC-Specific Markers | - | Upregulated expression[1]. |
| Neurofilament Formation | - | Upregulated expression[1]. |
| Neurotransmitter Regulators | - | Upregulated expression[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols employed in the cited studies.
Retinal Explant Culture and Drug Treatment
-
Tissue Preparation: Retinas were isolated from adult rats.
-
Explant Culture: Retinal explants were cultured on a semi-permeable membrane.
-
Optic Nerve Axotomy Model: The optic nerve was transected to induce RGC degeneration.
-
Drug Administration: Y-33075, Y-27632, or H-1152 were added to the culture medium at the specified concentrations.
-
Incubation: Explants were cultured for a defined period (e.g., 4 days) to assess neuroprotection.
Immunofluorescence Staining for RGC Survival
-
Fixation: Retinal explants were fixed with paraformaldehyde.
-
Permeabilization: Cell membranes were permeabilized using a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding was blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Explants were incubated with a primary antibody specific to an RGC marker (e.g., Brn3a).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody was added.
-
Imaging: The explants were imaged using a fluorescence or confocal microscope.
-
Quantification: The number of fluorescently labeled RGCs was counted in defined fields of view.
Flow Cytometry for Microglial Activation
-
Cell Dissociation: Retinal explants were dissociated into a single-cell suspension.
-
Cell Staining: The cells were incubated with fluorescently labeled antibodies against microglial surface markers (e.g., CD11b, CD68).
-
Data Acquisition: The stained cells were analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage of cells positive for each marker was determined to quantify the level of microglial activation.
RNA-Sequencing (RNA-Seq) Analysis
-
RNA Extraction: Total RNA was extracted from the retinal explants.
-
Library Preparation: RNA-seq libraries were prepared, which involves converting RNA into cDNA and adding sequencing adapters.
-
Sequencing: The libraries were sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads were aligned to a reference genome, and the expression levels of different genes were quantified. Differential gene expression analysis was performed to identify genes that were up- or down-regulated in response to Y-33075 treatment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neurodegeneration and the mechanism of action of neuroprotective agents can aid in understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: RhoA/ROCK Signaling Pathway in Neurodegeneration.
Caption: Experimental Workflow for Evaluating Neuroprotective Effects.
Conclusion
The presented data strongly suggest that Y-33075 is a potent ROCK inhibitor with significant neuroprotective effects, particularly in the context of retinal ganglion cell survival. Its efficacy surpasses that of other tested ROCK inhibitors, Y-27632 and H-1152, at the concentrations evaluated. The neuroprotective mechanism of Y-33075 appears to be multi-faceted, involving not only the direct inhibition of the pro-apoptotic ROCK signaling pathway but also the modulation of neuroinflammation by suppressing microglial activation and the expression of pro-inflammatory genes.
When compared to other classes of neuroprotective agents like Edaravone and Citicoline, Y-33075 demonstrates a targeted mechanism of action through ROCK inhibition. While direct comparative studies are limited, the quantitative data available for Y-33075 in RGC protection models are robust. Edaravone, a free radical scavenger, and Citicoline, which supports membrane integrity and neurotransmitter synthesis, offer broader, less specific mechanisms of neuroprotection.
For researchers and drug development professionals, Y-33075 represents a promising candidate for further investigation in neurodegenerative diseases where ROCK signaling is implicated. Future studies should aim for direct, head-to-head comparisons with a wider range of neuroprotective compounds in various disease models to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for designing such comparative studies.
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Neuroprotection and Recovery: Recent Data at the Bench on Citicoline | Semantic Scholar [semanticscholar.org]
- 3. Edaravone suppresses retinal ganglion cell death in a mouse model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citicoline in Ophthalmological Neurodegenerative Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Citicoline and Retinal Ganglion Cells: Effects on Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Y-33075 Dihydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Y-33075 dihydrochloride, a selective ROCK inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling and disposal. The hazard classifications according to the Globally Harmonized System (GHS) are summarized below.[1] It is important to note that safety data sheets (SDS) from different suppliers may contain varying information; therefore, a conservative approach to safety and disposal is recommended.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid respiratory tract irritation.[1]
Disposal Protocol for this compound
The following step-by-step procedure outlines the recommended method for the disposal of this compound in various forms.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Step 1: Do not mix with other chemical waste unless approved by your institution's chemical safety office.[2]
-
Step 2: Securely seal the original container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Step 3: Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".
-
Step 4: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or equivalent department.[3]
Disposal of Solutions Containing this compound
Aqueous or solvent-based solutions of this compound must be collected and disposed of as hazardous liquid waste.
-
Step 1: Collect all waste solutions in a dedicated, compatible, and leak-proof container.[2] For example, do not store acidic solutions in metal containers.
-
Step 2: Segregate halogenated and non-halogenated solvent waste streams if applicable.[4]
-
Step 3: Label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
Step 4: Keep the container sealed when not in use. Do not overfill the container.
-
Step 5: Store the waste container in a designated and properly ventilated area, away from incompatible materials.
-
Step 6: Contact your institution's EHS for collection and disposal.[3]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Step 1: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the compound.[3]
-
Step 2: Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous liquid waste, following the procedure for solutions described above.[3]
-
Step 3: After triple rinsing, deface or remove the original label from the container.[3]
-
Step 4: The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.
Emergency Spill Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate and Isolate: Evacuate the immediate area and prevent others from entering.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Collect all contaminated materials, including the absorbent and any personal protective equipment, into a sealed container.
-
Disposal: Label the container as hazardous waste and dispose of it through your institution's EHS department.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling Y-33075 dihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Y-33075 dihydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
1. Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
It is crucial to note that while one supplier does not classify the hydrochloride form as hazardous, it is best practice to adhere to the more stringent safety protocols outlined here to minimize risk.
2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following protective equipment is recommended[1][2]:
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved N95 respirator or higher may be necessary. | Minimizes inhalation of dust or aerosols[2]. |
3. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety:
-
Handling:
-
Storage:
4. First Aid Measures
In the event of exposure, follow these first aid protocols immediately:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[2].
-
If on Skin: Wash with plenty of soap and water[1].
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[4].
5. Spill Management and Disposal
A clear and immediate response is necessary to contain any spills and prevent exposure.
-
Spill Management:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant[2]. Smaller quantities may be disposable with household waste, but it is crucial to follow all official regulations.
-
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
